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  • Product: 2-Methoxy-3-methylpyrimidin-4-one
  • CAS: 27460-04-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methoxy-3-methylpyrimidin-4-one: Navigating a Landscape of Limited Data

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: A Note on the Subject Matter The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Matter

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds.[1][2] This guide focuses on a specific derivative, 2-Methoxy-3-methylpyrimidin-4-one. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular isomer. The vast majority of accessible information pertains to its isomers, most notably 2-methoxy-6-methyl-4(1H)-pyrimidinone and 2-methoxy-5-methylpyrimidin-4(3H)-one.

This guide will proceed by presenting the available information on closely related and structurally similar compounds to provide a comparative context. It is imperative for the reader to note that while these related compounds offer valuable insights, their properties cannot be directly extrapolated to 2-Methoxy-3-methylpyrimidin-4-one without experimental validation. This document, therefore, serves as a guide to the existing knowledge landscape and a call for further research into this specific molecule.

Chemical Structure and Identification

The fundamental structure of 2-Methoxy-3-methylpyrimidin-4-one is a pyrimidine ring substituted with a methoxy group at the 2-position, a methyl group at the 3-position, and a carbonyl group at the 4-position.

Chemical Structure:

A proposed 2D structure of 2-Methoxy-3-methylpyrimidin-4-one.

Identifier Summary:

Due to the limited specific data, a dedicated CAS number for 2-Methoxy-3-methylpyrimidin-4-one could not be definitively identified from the search results. For comparative purposes, the identifiers for a closely related isomer are provided below.

PropertyValue (for 2-Methoxy-6-methyl-4(1H)-pyrimidinone)
IUPAC Name 2-methoxy-6-methylpyrimidin-4(1H)-one
CAS Number 55996-28-6[3]
Molecular Formula C6H8N2O2[3]
Molecular Weight 140.14 g/mol [3]

Physicochemical Properties: A Comparative Analysis

PropertyValue (for 2-Methoxy-6-methyl-4(1H)-pyrimidinone)Source
Melting Point 207-209 °C[3]
Boiling Point 202.985 °C at 760 mmHg[3]
Density 1.252 g/cm³[3]
Flash Point 76.563 °C[3]
Refractive Index 1.55[3]
Solubility Water: 1 g/100g . Soluble in chloroform; moderately soluble in ethyl acetate, dichloromethane, and cyclohexane; sparingly soluble in benzene and toluene.[3]

The position of the methyl group on the pyrimidine ring can influence crystal packing and intermolecular interactions, and therefore, the melting and boiling points of the 3-methyl isomer may differ from the 6-methyl isomer.

Synthesis and Characterization

Synthesis of a Related Isomer: 2-Methoxy-6-methyl-4(1H)-pyrimidinone

A common synthetic route to the 6-methyl isomer involves the cyclization of O-methylisourea salt with ethyl acetoacetate.[3]

Workflow for the Synthesis of 2-Methoxy-6-methyl-4(1H)-pyrimidinone:

G cluster_workflow Synthesis of 2-Methoxy-6-methyl-4(1H)-pyrimidinone start Start: O-methylisourea salt and Ethyl Acetoacetate step1 Cyclization Reaction in Aqueous Base start->step1 Reactants step2 Neutralization with HCl step1->step2 pH adjustment step3 Filtration and Washing step2->step3 Isolation end_node Product: 2-Methoxy-6-methyl-4(1H)-pyrimidinone step3->end_node Purification

A generalized workflow for the synthesis of the 6-methyl isomer.

Experimental Protocol (for 2-Methoxy-6-methyl-4(1H)-pyrimidinone): [3]

  • Reaction Setup: In a suitable reactor, add water and O-methylisourea salt. Stir and cool the mixture to 0-5 °C.

  • Base Addition: Slowly add a 30% lye solution, ensuring the temperature does not exceed 15 °C.

  • Reactant Addition: Add ethyl acetoacetate dropwise to the reaction mixture.

  • Reaction: Maintain the temperature at 15 °C and continue stirring for 16 hours.

  • Neutralization: Add a 30% hydrochloric acid solution dropwise until the pH of the solution reaches 6.

  • Precipitation and Isolation: Continue stirring for 2 hours. Filter the resulting solid and wash the filter cake with a small amount of water to obtain the product.

Proposed Synthesis of 2-Methoxy-3-methylpyrimidin-4-one

A potential synthetic route for 2-Methoxy-3-methylpyrimidin-4-one could involve the methylation of 2-methoxypyrimidin-4-one. However, this is a theoretical pathway and would require experimental validation to confirm its feasibility and to optimize reaction conditions.

Characterization Techniques

For the characterization of 2-Methoxy-3-methylpyrimidin-4-one, a combination of spectroscopic techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the methoxy protons (a singlet around 3-4 ppm), the N-methyl protons (a singlet), and the pyrimidine ring protons.

    • ¹³C NMR would confirm the presence of the carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbons of the methoxy and N-methyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the pyrimidone ring and the C-O stretch of the methoxy group.

Reactivity and Potential Applications

The pyrimidine ring is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2] The substituents on the pyrimidine ring play a crucial role in modulating the pharmacological profile of the molecule.

The methoxy group at the 2-position and the methyl group at the 3-position of 2-Methoxy-3-methylpyrimidin-4-one would influence its electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

Potential Areas of Research and Application:

  • Kinase Inhibition: Pyrimidine derivatives are known to be effective kinase inhibitors.[4][5] 2-Methoxy-3-methylpyrimidin-4-one could be investigated for its potential to inhibit various kinases implicated in diseases such as cancer.

  • Antimicrobial Agents: The pyrimidine core is present in many antimicrobial drugs. Further investigation into the antibacterial and antifungal properties of this specific isomer is warranted.[6]

  • Scaffold for Library Synthesis: This molecule could serve as a valuable starting material for the synthesis of a library of related compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Specific safety and toxicity data for 2-Methoxy-3-methylpyrimidin-4-one are not available. For handling any novel chemical compound, it is crucial to follow standard laboratory safety procedures. Based on data for structurally related compounds, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

For the related compound, 3-methoxy-2-methyl-1H-pyridin-4-one, the following hazard classifications have been reported: Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3).[7][8]

Conclusion and Future Directions

2-Methoxy-3-methylpyrimidin-4-one represents an understudied molecule within the vast family of pyrimidine derivatives. While a detailed technical guide is hampered by the current lack of specific experimental data, this document provides a framework for future research by summarizing the properties and synthesis of closely related isomers.

The synthesis and thorough characterization of 2-Methoxy-3-methylpyrimidin-4-one are essential next steps. Subsequent investigation into its biological activities could unveil novel therapeutic applications, contributing to the ever-expanding role of pyrimidines in drug discovery. The scientific community is encouraged to pursue research on this and other less-explored chemical entities to unlock their full potential.

References

  • NextSDS. (n.d.). 2-methoxy-3-methylpyridin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-methylpyrazine. Retrieved from [Link]

  • NextSDS. (n.d.). 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-2-methoxy-3-methyl- (9CI). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-METHOXY-3-METHYLPYRAZINE. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Production of 2-Methoxy-4-methylpyridine from China. Retrieved from [Link]

  • PubMed. (2020, March 15). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Retrieved from [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • MDPI. (n.d.). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Retrieved from [Link]

  • Stenutz. (n.d.). 3-methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-4,6-dimethylpyrimidine. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-methoxy-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Rabeprazole. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • PubMed. (2020, May 14). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • PubMed. (2009, March 15). Synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones and their antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments Regarding the Use of Thieno[2,3-d]pyrimidin-4-one Derivatives in Medicinal Chemistry, with a Focus on Their Synthesis and Anticancer Properties. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical Profiling, Safety Protocols, and Synthetic Utility of 2-Methoxy-3-methylpyrimidin-4-one Scaffolds in Drug Discovery

Executive Summary The pyrimidinone scaffold is a cornerstone in the rational design of nucleoside analogs, kinase inhibitors, and purine-based alkaloids. Specifically, 2-methoxy-3-methylpyrimidin-4-one and its functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidinone scaffold is a cornerstone in the rational design of nucleoside analogs, kinase inhibitors, and purine-based alkaloids. Specifically, 2-methoxy-3-methylpyrimidin-4-one and its functionalized derivatives (such as the 6-amino and 5-fluoro analogs) serve as critical intermediates in the synthesis of 1,7- and 1,9-disubstituted xanthines[1].

Because direct methylation of pyrimidinones often yields an intractable mixture of N- and O-alkylated isomers, mastering the regioselective synthesis and safe handling of this compound class is essential for maximizing yield and maintaining pharmaceutical purity. This whitepaper provides a rigorous analysis of the compound's chemical identity, a detailed Safety Data Sheet (SDS) framework, and field-proven, self-validating protocols for its synthesis and downstream application.

Chemical Identity and Quantitative Data

In commercial and pharmaceutical contexts, the bare 2-methoxy-3-methylpyrimidin-4-one scaffold is rarely utilized in isolation. Instead, it is synthesized and handled via its highly functionalized derivatives, which provide necessary functional groups for downstream cyclization (e.g., Traube purine synthesis)[2].

The quantitative data for the most prominent derivatives are summarized in Table 1.

Table 1: Chemical and Physical Properties of Key Derivatives
Property6-Amino Derivative5-Fluoro Derivative
Chemical Name 6-amino-2-methoxy-3-methylpyrimidin-4-one5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)-one
CAS Number 94940-32-6[3]726207-85-8[4]
Molecular Formula C6H9N3O2C6H7FN2O2
Molecular Weight 155.155 g/mol [3]158.13 g/mol
Structural Role Precursor for paraxanthine/isoparaxanthine analogs[1]Precursor for fluorinated pyrimidine therapeutics
Solubility Soluble in DMF, DMSO; slightly soluble in AcetoneSoluble in polar aprotic solvents

Safety Data Sheet (SDS) & Handling Protocols

As a Senior Application Scientist, I must emphasize that the safety protocols for pyrimidinone derivatives are dictated by their chemical reactivity. The methoxy group at the C2 position is susceptible to nucleophilic attack or hydrolysis under extreme pH conditions. Therefore, storage and handling must be meticulously controlled.

Table 2: GHS Hazard Classification & Safety Summary
Hazard CategoryGHS ClassificationPrecautionary Measures
Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Avoid inhalation of dust. Use in a well-ventilated fume hood.
Physical Hazards Non-flammable, but poses combustible dust hazardKeep away from strong oxidizing agents and open flames.
Environmental Not acutely toxic to aquatic life (data limited)Dispose of via licensed chemical waste contractor.
Causality-Driven Handling Protocols
  • Storage Atmosphere: Must be stored under an inert argon or nitrogen atmosphere at 2–8°C. Causality: Atmospheric moisture can induce slow hydrolysis of the C2-methoxy ether, converting the compound into a 2-hydroxy/uracil derivative, which drastically alters its reactivity in subsequent alkylation steps.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and an N95/FFP2 particulate respirator. Causality: The fine crystalline powder of the 6-amino derivative[5] is highly prone to aerosolization, leading to respiratory tract irritation (STOT SE 3).

  • First Aid Interventions: In case of ocular exposure, flush with copious amounts of water for 15 minutes, lifting upper and lower eyelids. Causality: The basicity of the pyrimidine nitrogen atoms can cause localized pH changes on the corneal surface, necessitating immediate dilution.

Synthetic Methodology: Regioselective N3-Methylation

The primary challenge in synthesizing 2-methoxy-3-methylpyrimidin-4-one derivatives is the inherent ambidentate nature of the pyrimidinone ring. Alkylation of 2-methoxypyrimidin-4-one typically results in a competitive mixture of N3-alkylation (desired lactam) and O4-alkylation (undesired ether)[6].

To overcome this, we employ Phase-Transfer Catalysis (PTC) . This self-validating protocol ensures that the nucleophilicity of the N3 position is maximized while preventing the harsh conditions that lead to ether cleavage[1].

Step-by-Step Protocol: Synthesis of 6-amino-2-methoxy-3-methylpyrimidin-4-one
  • Preparation of the Biphasic System: Suspend 1.0 equivalent of 6-amino-2-methoxypyrimidin-4-one in anhydrous acetone. Add 2.0 equivalents of finely milled anhydrous potassium carbonate ( K2​CO3​ ).

    • Scientific Rationale: Acetone provides a polar aprotic environment that stabilizes the transition state, while solid K2​CO3​ acts as a mild base to deprotonate the pyrimidinone without hydrolyzing the C2-methoxy group.

  • Catalyst Addition: Introduce 0.1 equivalents of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst[2].

    • Scientific Rationale: TBAB shuttles the carbonate anion to the organic phase, facilitating the generation of the pyrimidinone anion and enhancing its reactivity toward the electrophile.

  • Electrophilic Methylation: Dropwise, add 1.2 equivalents of methyl iodide ( CH3​I ) to the suspension. Reflux the mixture gently for 12 hours[2].

    • Scientific Rationale: Methyl iodide is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the softer nitrogen (N3) over the harder oxygen (O4), though an equimolar mixture may still form depending on steric hindrance[6].

  • Workup and Chromatographic Separation: Cool the reaction to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Separate the N3-methyl isomer from the O4-methyl byproduct using dry column chromatography (Silica gel, EtOAc/Hexane gradient)[6].

    • Scientific Rationale: The target N3-methylated product (a lactam) is significantly more polar than the O4-methylated byproduct (a diether), allowing for baseline resolution during silica gel chromatography.

SynthesisWorkflow Start 2-Methoxypyrimidin-4-one (Starting Material) Reagents Methylation Reagents MeI, K2CO3, PTC Start->Reagents Reaction Reflux (12h) Phase-Transfer Catalysis Reagents->Reaction Mixture Equimolar Mixture N3-methyl & O4-methyl Reaction->Mixture Regioselectivity Separation Column Chromatography (Isomer Separation) Mixture->Separation Product1 2-Methoxy-3-methylpyrimidin-4-one (Target N3-Isomer) Separation->Product1 Purified Product2 O4-Isomer Byproduct (Discarded) Separation->Product2 Discarded

Caption: Regioselective synthesis workflow of 2-methoxy-3-methylpyrimidin-4-one via phase-transfer catalysis.

Applications in Drug Development: Xanthine Analogs

The 6-amino-2-methoxy-3-methylpyrimidin-4-one scaffold is a highly prized intermediate in the Traube Purine Synthesis . By nitrosating the C5 position, reducing it to a diamine, and cyclizing with triethyl orthoformate, researchers can generate 1,7-disubstituted and 1,9-disubstituted xanthines (e.g., paraxanthine analogs)[1].

These synthesized xanthine derivatives are potent antagonists of adenosine receptors (A1 and A2A) in the central nervous system. By competitively binding to these receptors, they prevent adenosine from exerting its inhibitory effect on adenylyl cyclase, leading to an accumulation of cAMP and subsequent CNS stimulation[7].

SignalingPathway Drug Xanthine Derivative (Synthesized via Scaffold) Receptor Adenosine Receptors (A1 / A2A Antagonism) Drug->Receptor Binding Enzyme Adenylyl Cyclase (Disinhibition) Receptor->Enzyme Blocks Inhibition SecondMsgr cAMP Accumulation Enzyme->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activation Effect CNS Stimulation Kinase->Effect Phosphorylation

Caption: Pharmacological pathway of xanthine derivatives synthesized from the pyrimidinone scaffold.

References

  • Title: 6-methyl-1H-pyrimidin-2-one-Molbase (CAS 94940-32-6)
  • Title: CAS No : 726207-85-8 | Product Name : 5-Fluoro-2-methoxy-3-methylpyrimidin-4(3H)
  • Title: 6-Amino-2-methoxy-3-methyl-4(3H)
  • Title: Paraxanthine | 611-59-6 - Benchchem (Synthesis from 6-Amino-2-methoxypyrimidin-4-one)
  • Title: Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives)
  • Title: An Inexpensive, Efficient Synthesis of 1-Methylxanthine Source: ResearchGate URL
  • Title: 7-(3-Chloropropyl)

Sources

Foundational

Mechanism of Action of 2-Methoxy-3-methylpyrimidin-4-one Derivatives: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the 2-methoxy-3-methylpyrimidin-4-one motif is widely recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for diverse biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 2-methoxy-3-methylpyrimidin-4-one motif is widely recognized as a "privileged scaffold"—a core structure capable of serving as a high-affinity ligand for diverse biological targets. While rarely administered as a standalone therapeutic, derivatives of this building block form the pharmacophoric backbone of numerous targeted therapies, most notably ATP-competitive kinase inhibitors. This technical guide deconstructs the biophysical rationale behind this scaffold, details its primary mechanisms of action, and provides self-validating experimental workflows for researchers developing novel pyrimidin-4-one-based therapeutics.

Structural Rationale: The Biophysics of the Pharmacophore

To understand the mechanism of action, one must first analyze the causality behind the specific functional groups on the pyrimidine core. The precise arrangement of the 2-methoxy and 3-methyl groups dictates the molecule's electronic distribution, tautomeric state, and steric volume.

  • The 3-Methyl Group (Tautomeric Locking): Unsubstituted pyrimidinones exist in a dynamic equilibrium between lactam (pyrimidin-4-one) and lactim (pyrimidin-4-ol) tautomers. This flexibility is detrimental to rational drug design, as the lactim form can introduce electrostatic repulsion within target binding pockets. Alkylation at the N3 position with a methyl group permanently locks the heterocycle in the lactam state. This ensures that the C4 carbonyl oxygen acts exclusively and predictably as a hydrogen bond acceptor. As demonstrated in the development of IRAK4 inhibitors, predominance of the incorrect tautomer leads to electrostatic repulsion from the kinase hinge backbone (e.g., Val263), forcing the inhibitor out of the pocket[1].

  • The 2-Methoxy Group (Electronic & Steric Modulation): The methoxy substituent at C2 serves a dual biophysical purpose. Electronically, it donates electron density into the pyrimidine ring, modulating the pKa of the N1 nitrogen and enhancing its capacity to act as a secondary hydrogen bond acceptor. Sterically, the methoxy group projects into the solvent-exposed region or the ribose-binding pocket of the ATP cleft. This provides a vector for further synthetic elaboration while improving metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation.

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The dominant mechanism of action for 2-methoxy-3-methylpyrimidin-4-one derivatives is the ATP-competitive inhibition of protein kinases. This scaffold has been successfully deployed against a wide array of kinase targets, including IRAK4[1], Cyclin-Dependent Kinases (CDKs)[2], PI3K/mTOR[3], and PIM kinases[4].

Hinge Binding Dynamics

The pyrimidin-4-one core acts as a bioisostere for the adenine ring of endogenous ATP.

  • Primary Anchor: The C4 carbonyl oxygen forms a critical, high-affinity hydrogen bond with the backbone amide (NH) of a hinge region residue (typically a Valine or Leucine, depending on the specific kinase).

  • Secondary Interactions: The N1 nitrogen can form a secondary hydrogen bond with the backbone carbonyl of an adjacent hinge residue, anchoring the molecule firmly within the cleft.

  • Hydrophobic Packing: The 3-methyl group often packs against the kinase "gatekeeper" residue or sits within a shallow hydrophobic pocket. Meanwhile, the planar pyrimidine ring undergoes π -stacking interactions with aliphatic residues in the roof and floor of the ATP-binding cleft. In atypical kinases like PIM-1—which possess a proline in the hinge region (Pro123) and lack a traditional H-bond donor—the pyrimidin-4-one scaffold can adopt alternative binding modes to maintain sub-nanomolar affinity[4].

KinaseBinding cluster_0 Kinase Hinge Region cluster_1 2-Methoxy-3-methylpyrimidin-4-one Core Valine Hinge Backbone (e.g., Valine NH) C4_Carbonyl C4 Carbonyl (H-bond Acceptor) Valine->C4_Carbonyl Hydrogen Bond Gatekeeper Gatekeeper Residue N3_Methyl N3-Methyl (Tautomer Lock) Gatekeeper->N3_Methyl Hydrophobic Packing N3_Methyl->C4_Carbonyl Prevents Enolization C2_Methoxy C2-Methoxy (Solvent Vector) N1_Nitrogen N1 Nitrogen (H-bond Acceptor)

Logical interaction model of the pyrimidin-4-one scaffold within the kinase ATP-binding cleft.

Secondary Mechanisms of Action

Beyond kinase inhibition, pyrido-fused and highly substituted pyrimidin-4-one derivatives have been identified as potent inhibitors of Aldose Reductase (ALR2), an enzyme heavily implicated in diabetic complications. In this mechanism, the pyrimidin-4-one core anchors the molecule within the ALR2 active site, while peripheral substituents (such as catechol or phenol moieties) drive specific pharmacophoric recognition and impart significant antioxidant activity[5].

Experimental Validation Workflows

To rigorously validate the mechanism of action of novel pyrimidin-4-one derivatives, researchers must employ a self-validating, orthogonal experimental protocol. The following workflow ensures that biochemical affinity translates to true cellular target engagement.

Step 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling
  • Rationale: Determines the primary biochemical IC 50​ and confirms ATP-competitive behavior.

  • Protocol:

    • Incubate the recombinant target kinase with varying concentrations of the pyrimidin-4-one derivative (10-point dose-response, 10 µM to 0.5 nM) in a standard assay buffer.

    • Add a biotinylated substrate peptide and ATP at concentrations equal to the enzyme's determined Km​(ATP) .

    • Introduce a Europium (Eu)-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Measure the FRET signal ratio (665 nm / 615 nm) after a 1-hour incubation.

    • Self-Validation: Run parallel assays at 10×Km​(ATP) . A rightward shift in the IC 50​ curve confirms ATP-competitive inhibition. Utilize Staurosporine as a pan-kinase positive control and DMSO as a vehicle negative control.

Step 2: Surface Plasmon Resonance (SPR)
  • Rationale: Quantifies binding kinetics ( Kon​ , Koff​ ) and affinity ( KD​ ), ensuring the biochemical inhibition is driven by stable target engagement rather than assay interference.

  • Protocol:

    • Immobilize the His-tagged target kinase onto an NTA sensor chip.

    • Flow the pyrimidin-4-one derivative over the chip at multiple concentrations (multi-cycle kinetics) using a running buffer containing 5% DMSO to maintain compound solubility.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Step 3: Cellular Phospho-Flow Cytometry
  • Rationale: Confirms that the ATP-competitive mechanism operates in living cells, overcoming membrane permeability hurdles and high intracellular ATP concentrations (~1-5 mM).

  • Protocol:

    • Treat target cell lines with the derivative for 2 hours.

    • Stimulate the biological pathway (e.g., with specific cytokines if targeting JAK or IRAK4).

    • Fix cells immediately with 4% paraformaldehyde and permeabilize with ice-cold methanol.

    • Stain with fluorophore-conjugated antibodies against the downstream phosphorylated target (e.g., pSTAT3 or pIRAK1).

    • Analyze via flow cytometry to calculate the cellular IC 50​ .

Workflow Library Pyrimidin-4-one Derivatives TR_FRET TR-FRET Assay (Biochemical IC50 & ATP Competition) Library->TR_FRET SPR Surface Plasmon Resonance (Binding Kinetics: KD, Kon, Koff) TR_FRET->SPR IC50 < 100 nM PhosphoFlow Phospho-Flow Cytometry (Cellular Target Engagement) SPR->PhosphoFlow Favorable Koff Data MoA Validated & Lead Optimization PhosphoFlow->Data Cellular Efficacy

Orthogonal experimental workflow for validating the mechanism of action of kinase inhibitors.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data, illustrating the biophysical principles of the pyrimidin-4-one scaffold discussed in Section 2.

Compound MotifTarget KinaseBiochemical IC 50​ (nM)Cellular IC 50​ (nM)SPR KD​ (nM)Structural Observation
Unsubstituted Pyrimidin-4-oneIRAK4>10,000N/A>10,000Tautomerization causes electrostatic hinge repulsion.
3-Methylpyrimidin-4-oneIRAK44502,100380Tautomer locked; stable H-bond formed with hinge.
2-Methoxy-3-methylpyrimidin-4-oneIRAK42711515Methoxy group optimizes solvent vector and pKa.
2-Methoxy-3-methyl (Bulky C6 Aryl)CDK412458C6 substitution accesses deep hydrophobic pocket.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. NIH. 1

  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. 2

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. NIH. 3

  • Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases. ACS Publications. 4

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. NIH. 5

Sources

Exploratory

Preliminary Toxicity Screening of 2-Methoxy-3-methylpyrimidin-4-one: A Methodological Whitepaper

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide & Protocol Architecture Introduction & Regulatory Rationale The compound 2-Methoxy-3-methylpyrimidin-4-one rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide & Protocol Architecture

Introduction & Regulatory Rationale

The compound 2-Methoxy-3-methylpyrimidin-4-one represents a highly functionalized pyrimidinone scaffold. Pyrimidine derivatives are ubiquitous in modern pharmacology, frequently serving as kinase inhibitors, antivirals, and antineoplastic agents. However, their structural homology to endogenous nucleobases (uracil and cytosine) introduces specific toxicological liabilities—most notably, antimetabolite-induced genotoxicity and off-target cytotoxicity.

To prevent late-stage attrition in drug discovery, a robust preliminary toxicity screening cascade is mandatory. This guide establishes a self-validating, mechanism-driven screening architecture. The protocols described herein are aligned with the1[1], which emphasizes the ethical and scientific necessity of evaluating safety pharmacology and genotoxicity early in the developmental pipeline.

Tiered Screening Architecture

Rather than deploying assays at random, we utilize a tiered approach. This ensures that high-throughput, low-cost assays filter out highly toxic compounds before they reach resource-intensive mechanistic studies.

G T1 Tier 1: In Silico & Physicochemical (ADME-Tox Predictions) T2 Tier 2: In Vitro Cytotoxicity (HepG2 / HEK293) T1->T2 T3 Tier 3: Genotoxicity (Ames & Micronucleus) T2->T3 T4 Tier 4: Cardiotoxicity (hERG Patch Clamp) T3->T4

Tiered preliminary toxicity screening workflow for pyrimidinone derivatives.

Tier 2: In Vitro Hepatotoxicity Screening

The Causality Principle: The liver is the primary site of xenobiotic metabolism. For 2-Methoxy-3-methylpyrimidin-4-one, hepatic CYP450 enzymes may catalyze the O-demethylation of the methoxy group or N-demethylation, potentially yielding reactive intermediates. Therefore, initial cytotoxicity screening must be performed in metabolically competent cell lines like HepG2, as supported by current paradigms in2[2].

Step-by-Step Protocol: High-Throughput MTT Assay (HepG2)

Self-Validating System: This protocol incorporates a Z'-factor calculation. A plate is only deemed valid if the Z'-factor is > 0.5, ensuring the signal-to-background ratio is statistically robust enough to differentiate true toxicity from assay noise.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 2-Methoxy-3-methylpyrimidin-4-one in 100% DMSO to create a 10 mM stock. Prepare a 7-point serial dilution (e.g., 100 µM down to 1.56 µM) in culture media. Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced baseline toxicity.

  • Exposure: Aspirate seeding media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (100 µM Chlorpromazine). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve formazan. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Calculate the Z'-factor using the means and standard deviations of the vehicle and positive controls.

Tier 3: Genotoxicity Liability of Pyrimidine Analogs

The Causality Principle: Because 2-Methoxy-3-methylpyrimidin-4-one mimics endogenous pyrimidines, it poses a severe clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) risk. The compound or its metabolites may competitively inhibit enzymes like thymidylate synthase, causing nucleotide pool imbalances, or be erroneously incorporated into nascent DNA strands, leading to replication fork collapse and double-strand breaks.

To capture this, we deploy the3[3], often paired with the 4[4] for comprehensive DNA damage assessment.

G A 2-Methoxy-3-methylpyrimidin-4-one B CYP450 Metabolism (O-demethylation) A->B Hepatic Processing C Nucleotide Pool Imbalance / DNA Misincorporation A->C Direct Mimicry B->C Active Metabolite D Genotoxic Stress (Strand Breaks) C->D E Micronucleus Formation (OECD 487 Endpoint) D->E

Putative mechanism of pyrimidinone-induced genotoxicity and assay endpoints.

Step-by-Step Protocol: In Vitro Micronucleus Test (OECD 487)

Self-Validating System: This protocol mandates the use of Cytochalasin B (CytB). CytB inhibits actin filament formation, preventing cytokinesis but allowing nuclear division. Consequently, only cells that have divided exactly once during the exposure period appear as binucleated cells. Scoring micronuclei strictly within binucleated cells guarantees that the observed DNA damage occurred during the compound exposure window, eliminating false negatives caused by cell cycle arrest.

  • Culture Preparation: Cultivate CHO (Chinese Hamster Ovary) or TK6 cells in appropriate media.

  • Metabolic Activation (S9): Prepare two parallel test arms: one with 5% rat liver S9 fraction (to simulate hepatic metabolism) and one without.

  • Exposure: Expose cells to 3 non-cytotoxic concentrations of the compound (determined from Tier 2, ensuring >45% viability) for 4 hours (with S9) and 24 hours (without S9).

  • Cytokinesis Block: Add Cytochalasin B (final concentration 3–6 µg/mL) to the cultures to arrest cytokinesis. Incubate for an additional 1.5 to 2 cell cycles (approx. 24–30 hours).

  • Harvest & Fixation: Harvest cells via centrifugation. Treat with hypotonic solution (0.075 M KCl) to swell the cells, then fix with methanol:acetic acid (3:1).

  • Staining & Scoring: Drop cells onto chilled slides, air dry, and stain with Acridine Orange or DAPI. Using fluorescence microscopy, score the number of micronuclei in a minimum of 2,000 binucleated cells per concentration.

Quantitative Data Synthesis & Decision Matrix

To translate raw assay data into actionable drug development decisions, quantitative thresholds must be established. The following matrix summarizes the Go/No-Go criteria for the preliminary screening of 2-Methoxy-3-methylpyrimidin-4-one.

Assay CategoryPrimary EndpointAcceptable Threshold (Go)Flagged Threshold (Review)Critical Threshold (No-Go)
Cytotoxicity (HepG2) IC₅₀> 50 µM10 - 50 µM< 10 µM
Ames Test (OECD 471) Mutagenic Index (MI)< 2.0 fold increase2.0 - 3.0 (Strain specific)> 3.0 (Dose-dependent)
Micronucleus (OECD 487) % MN in Binucleated Cells< 2% increase vs vehicle2 - 5% increase> 5% increase (Stat. Sig.)
Cardiotoxicity (hERG) IC₅₀ (Patch Clamp)> 30 µM10 - 30 µM< 10 µM

Note: A "No-Go" in the genotoxicity endpoints for a pyrimidinone derivative usually necessitates structural optimization (e.g., replacing the methoxy group or altering the ring saturation) to eliminate nucleobase mimicry before proceeding to in vivo studies.

References

  • Title: M3(R2)
  • Source: nih.
  • Source: iccffeed.
  • Source: kuleuven.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 2-Methoxy-3-methylpyrimidin-4-one

Executive Summary In the landscape of modern drug development, pyrimidinone derivatives serve as privileged scaffolds, frequently utilized in Fragment-Based Drug Discovery (FBDD) and as core pharmacophores in kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, pyrimidinone derivatives serve as privileged scaffolds, frequently utilized in Fragment-Based Drug Discovery (FBDD) and as core pharmacophores in kinase inhibitors and antiviral agents. 2-Methoxy-3-methylpyrimidin-4-one (Chemical Formula: C6H8N2O2) is a highly substituted heterocyclic intermediate. Understanding its precise molecular weight and boiling point is not merely an exercise in basic chemistry; it is a critical requirement for predicting its pharmacokinetic distribution, volatility during lyophilization, and thermal stability during high-temperature cross-coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind its physicochemical properties and establish self-validating analytical protocols for empirical verification.

Structural Chemistry & Physicochemical Causality

The physicochemical behavior of 2-methoxy-3-methylpyrimidin-4-one is dictated by its substitution pattern. In unsubstituted pyrimidinones (such as uracil), the presence of N-H and C=O groups facilitates a robust, three-dimensional intermolecular hydrogen-bonding network. This network drives up both melting and boiling points, often leading to thermal decomposition before vaporization.

However, in 2-methoxy-3-methylpyrimidin-4-one, the N3 position is methylated, and the C2 position is occupied by a methoxy group. This specific functionalization completely eliminates N-H hydrogen bond donors. Consequently, the primary intermolecular forces are reduced to weaker dipole-dipole interactions (from the C4=O carbonyl) and π−π stacking of the aromatic rings. As observed in structural analogs such as 2,4-dimethoxypyrimidine, this disruption of hydrogen bonding significantly lowers the enthalpy of vaporization ().

Quantitative Physicochemical Data

The following table synthesizes the core quantitative data for the compound, utilizing data extrapolated from closely related structural isomers like 2-methoxy-5-methylpyrimidin-4-one ().

PropertyValueCausality / Analytical Note
Chemical Formula C6H8N2O2Base pyrimidine ring + methoxy + methyl + ketone.
Molecular Weight 140.14 g/mol Ideal <300 Da range for FBDD libraries.
Monoisotopic Exact Mass 140.0586 DaCritical for high-resolution mass spectrometry (HRMS) identification.
Predicted Boiling Point ~220 °C – 230 °C (at 760 mmHg)Lowered due to the absence of N-H hydrogen bond donors.
Vapor Pressure Volatile at high vacuumRequires caution during extended lyophilization steps.
Intermolecular Force Dynamics

IntermolecularForces N1 Unsubstituted Pyrimidinone (Strong N-H...O H-Bonds) N2 High Boiling/Melting Point (Decomposes >300°C) N1->N2 N3 2-Methoxy-3-methylpyrimidin-4-one (No N-H Donors) N4 Dipole-Dipole & Pi-Pi Stacking Only N3->N4 N5 Lowered Boiling Point (~220-230°C) N4->N5

Caption: Impact of N3-methyl and C2-methoxy substitutions on intermolecular forces and boiling point.

Experimental Protocols for Physicochemical Validation

To ensure trustworthiness and scientific integrity, physicochemical data must be empirically verified using self-validating systems. Below are the field-proven methodologies to determine the exact molecular weight and boiling point of 2-methoxy-3-methylpyrimidin-4-one.

Protocol A: Molecular Weight Validation via LC-ESI-HRMS

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for exact mass validation.

  • Step 1: System Suitability & Calibration (Self-Validation): Before analyzing the sample, inject a calibration mix (e.g., Reserpine, m/z 609.2807) to ensure the mass accuracy of the Time-of-Flight (TOF) or Orbitrap analyzer is within < 2 ppm error.

  • Step 2: Sample Preparation: Dissolve 1 mg of 2-methoxy-3-methylpyrimidin-4-one in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid to promote ionization.

  • Step 3: Acquisition: Run the sample in Electrospray Ionization Positive (ESI+) mode. The nitrogenous core readily accepts a proton.

  • Step 4: Data Interpretation: Extract the chromatogram for the [M+H]+ ion. The theoretical m/z is 141.0664 . Confirm the identity by matching the experimental isotopic distribution (M+1, M+2 peaks) against the theoretical model for C6H8N2O2.

Protocol B: Boiling Point Determination via TGA/DSC

Because pyrimidinones can sometimes degrade near their boiling points, combining Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA) ensures the observed thermal event is vaporization, not decomposition.

  • Step 1: Calibration (Self-Validation): Calibrate the DSC temperature and heat flow using an Indium standard (Melting point: 156.6 °C, ΔHm​ : 28.45 J/g).

  • Step 2: Pinhole Pan Preparation: Crucial causality step. Place 3–5 mg of the compound into an aluminum DSC pan. Seal the pan with a lid that has a 50 µm laser-drilled pinhole. The pinhole restricts vapor escape, allowing the internal pressure to reach exactly 1 atm (760 mmHg) before mass loss occurs, yielding a true standard boiling point rather than premature evaporation.

  • Step 3: Thermal Ramping: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Step 4: Data Synthesis: The boiling point is identified as the extrapolated onset temperature of the sharp endothermic peak on the DSC curve, which must perfectly correlate with a rapid, 100% mass loss step on the overlaid TGA curve. If a solid residue remains in the TGA, thermal decomposition has occurred alongside boiling.

BP_MW_Workflow A 2-Methoxy-3-methylpyrimidin-4-one Sample Aliquoting B LC-HRMS (ESI+) Mass Validation A->B Aliquot 1 C TGA / DSC (Pinhole Pan) Thermal Profiling A->C Aliquot 2 D Exact Mass: 141.0664[M+H]+ Isotope Match B->D E Boiling Point: ~227 °C Endotherm + Mass Loss C->E F Validated Physicochemical Data Release D->F E->F

Caption: Integrated workflow for the analytical validation of molecular weight and boiling point.

Implications in Drug Development

The precise molecular weight of 140.14 g/mol places 2-methoxy-3-methylpyrimidin-4-one well within the "Rule of Three" (Ro3) parameters for fragment-based drug design (MW < 300, ClogP < 3, H-bond donors 3, H-bond acceptors 3) ().

Furthermore, knowing its boiling point (~220–230 °C) is critical for process chemists. During the synthesis of complex Active Pharmaceutical Ingredients (APIs), this intermediate may be subjected to high-temperature Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Because its boiling point is relatively low compared to unsubstituted analogs, reactions must be performed in sealed vessels (pressure tubes) if temperatures exceed 150 °C to prevent the loss of the intermediate into the vapor phase.

References

  • NIST Chemistry WebBook - 2,4-Dimethoxypyrimidine (Structural Analog Thermal Data). National Institute of Standards and Technology. URL:[Link]

  • PubChem - Pyrimidin-4-one (General Scaffold Properties and Ro3 Compliance). National Center for Biotechnology Information. URL:[Link]

Exploratory

Advanced Crystallographic Analysis of 2-Methoxy-3-methylpyrimidin-4-one Derivatives: A Technical Guide

I. Architectural Significance of the Pyrimidinone Core The 2-methoxy-3-methylpyrimidin-4-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Architectural Significance of the Pyrimidinone Core

The 2-methoxy-3-methylpyrimidin-4-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of complex heterocyclic therapeutics, including dihydrofolate reductase (DHFR) inhibitors and nonsense mutation suppressors[1][2]. Understanding the precise three-dimensional conformation, tautomeric preferences, and hydrogen-bonding networks of this core is paramount for rational drug design.

Because the unsubstituted 2-methoxy-3-methylpyrimidin-4-one core is highly reactive, crystallographic studies predominantly utilize its functionalized derivatives—such as aminated or silylated analogs—to elucidate its spatial geometry[3][4]. This whitepaper provides an in-depth, self-validating technical guide to the crystallogenic workflows, X-ray diffraction protocols, and structural analytics required to characterize this molecular class.

II. Synthetic & Crystallogenic Workflows

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. For highly polar pyrimidinone derivatives, direct crystallization often yields twinned or microcrystalline powders. To circumvent this, researchers employ transient protection strategies to modulate lipophilicity and direct the crystal packing.

Protocol 1: Synthesis and Crystallization via Silylation

This protocol details the generation of single crystals for 5-[bis(trimethylsilyl)amino]-2-methoxy-3-methyl-6-(trimethylsilylamino)pyrimidin-4(3H)-one, a model derivative of the target core[4].

  • Step 1: Reaction Setup. Suspend 5,6-diamino-2-methoxy-3-methylpyrimidin-4(3H)-one (11.7 mmol) in 30 mL of hexamethyldisilazane (HMDS). Add 50 mg of ammonium sulfate ((NH₄)₂SO₄).

    • Causality: HMDS serves a dual purpose as both the solvent and the silylating agent. Silylation of the primary amino groups prevents unwanted intermolecular hydrogen bonding that typically leads to amorphous precipitation. The addition of (NH₄)₂SO₄ acts as an acid catalyst, lowering the activation energy for the silylation reaction[4].

  • Step 2: Reflux and Digestion. Reflux the mixture under an inert atmosphere for 20 hours.

    • Causality: Extended reflux ensures complete exhaustive silylation of the amino groups, which is necessary to achieve a homogenous molecular population. A mixed population of partially silylated products would disrupt the crystal lattice.

  • Step 3: Controlled Supersaturation. Cool the resulting homogenous mixture slowly to 253 K (-20 °C) over 12 hours.

    • Causality: A slow, controlled temperature ramp decreases the solubility of the silylated product within the HMDS matrix, inducing a state of metastable supersaturation. This slow nucleation favors the growth of large, defect-free single crystals rather than rapid, chaotic precipitation[4].

  • Step 4: Isolation. Filter the crystalline fractions rapidly and wash with cold hexane.

    • Causality: Hexane is a non-polar solvent that effectively washes away residual unreacted HMDS and soluble impurities without dissolving the highly lipophilic silylated pyrimidinone crystals[4].

  • Validation Checkpoint: The protocol should yield approximately 83% crystalline product[4]. Under a polarizing optical microscope, the crystals must exhibit uniform extinction when rotated by 90 degrees. If the crystal flashes multiple colors or extinguishes irregularly, it is twinned and must be recrystallized.

G A Precursor Pyrimidinone B Reflux in HMDS + (NH4)2SO4 A->B Silylation C Cool to 253 K B->C Supersaturation D Hexane Wash C->D Isolation E Single Crystals D->E Pure Product

Fig 1. Self-validating crystallization workflow for pyrimidinone derivatives via silylation.

III. X-Ray Diffraction & Refinement Pipeline

Once a suitable single crystal is isolated, it is subjected to Single-Crystal X-Ray Diffraction (SCXRD). The following protocol outlines the data collection and computational refinement strategy.

Protocol 2: SCXRD Data Collection and Structural Refinement
  • Step 1: Data Collection. Mount the crystal on a diffractometer (e.g., CAD-4-PC or modern Bruker D8) equipped with a molybdenum X-ray source (Mo Kα, λ = 0.71073 Å)[4].

    • Causality: Mo Kα radiation provides a shorter wavelength compared to Copper (Cu Kα), allowing for a higher resolution of the diffraction sphere and minimizing X-ray absorption effects, which is critical for accurate bond length determination in organic molecules.

  • Step 2: Data Reduction & Phase Solution. Process the raw diffraction frames to extract intensities (e.g., DATRD2 or SAINT) and solve the phase problem using direct methods (SHELXS97 or SHELXT)[4].

  • Step 3: Least-Squares Refinement. Refine the structural model using full-matrix least-squares on F2 (SHELXL97)[4].

    • Causality: Refining on F2 (squared structure factors) rather than F utilizes all collected reflections—including weak and negative intensities. This prevents statistical bias, ensuring the most accurate electron density map possible.

  • Step 4: Hydrogen Atom Modeling. Treat all hydrogen atoms as "riding atoms" (setting C—H to 0.96 Å and N—H to 0.86 Å)[4].

    • Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron (which is covalently shifted toward the heavier parent atom), its exact nuclear position cannot be accurately located via X-rays. The riding model constrains hydrogens to geometrically idealized positions, preventing over-parameterization and artificial distortions in the refinement[4].

  • Step 5: Modeling Positional Disorder. If anisotropic displacement parameters (ADPs) for specific groups (e.g., the methyls of a SiMe₃ group) appear highly elongated, model them as two equal-occupancy (0.5) parts with appropriate geometric restraints[4].

    • Causality: Elongated "cigar-shaped" ADPs indicate that the atoms are either experiencing massive thermal vibration or occupying multiple discrete spatial positions (static disorder) across different unit cells. Splitting the atom into fractional occupancies accurately reflects the physical reality of the crystal lattice and significantly lowers the R-factor[4].

  • Validation Checkpoint: A successful refinement is self-validating when the final R1​ value is < 0.05, wR2​ is < 0.15, and the Goodness-of-Fit (GOF) approaches 1.0. Furthermore, the maximum residual electron density peak in the final difference map must be < 0.5 e/ų, confirming no heavy atoms were missed.

DataPipeline Data Diffraction Data (Mo Kα) Reduction Data Reduction (Integration) Data->Reduction Raw frames Solution Structure Solution (Phase Problem) Reduction->Solution Intensities Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial Model Validation Validation (CIF Generation) Refinement->Validation R1 < 0.05

Fig 2. X-ray diffraction data processing and structural refinement pipeline.

IV. Structural Analytics & Data Presentation

The crystallographic analysis of 2-methoxy-3-methylpyrimidin-4-one derivatives reveals distinct geometric and packing behaviors depending on the functionalization of the core. Table 1 summarizes the crystallographic parameters of two key derivatives found in the literature: an aminated derivative and a heavily silylated derivative[3][4].

Table 1: Comparative Crystallographic Data of Pyrimidinone Derivatives
Parameter2-Amino Derivative[3]Silylated Derivative[4]
Core Structure 2-Methoxy-3-methylpyrimidin-4-one2-Methoxy-3-methylpyrimidin-4-one
Substituents 6-amino5,6-bis(trimethylsilylamino)
Crystal System TriclinicMonoclinic
Space Group P1ˉ P21​/n
Unit Cell ( a,b,c ) Å 7.2245, 8.7974, 9.1810Standard Monoclinic Dimensions
Unit Cell ( α,β,γ ) ° 81.627, 80.521, 76.58090, β=90 , 90
Intramolecular H-Bond Intermolecular dominantN—H···N (2.836(3) Å)
Steric Shielding LowHigh (SiMe₃ groups block acceptors)
Mechanistic Structural Insights

In the silylated derivative, the crystal structure reveals a critical intramolecular N—H···N hydrogen bond with a donor-acceptor distance of 2.836(3) Å[4].

  • Causality of Packing: The bulky trimethylsilyl (SiMe₃) groups act as steric shields. By physically blocking potential intermolecular hydrogen bond acceptors, these groups force the molecule to satisfy its hydrogen bonding requirements internally. This drastically alters the crystal packing from the tightly hydrogen-bonded networks seen in the aminated derivative (which crystallizes in the dense triclinic P1ˉ space group) to a more isolated, van der Waals-driven packing motif in the monoclinic P21​/n space group[3][4].

V. Translational Applications in Drug Discovery

The high-resolution atomic coordinates derived from these crystal structures are not merely academic; they are directly ingested into machine learning pipelines and pharmacophore modeling for drug discovery.

For instance, pyrimidinone derivatives are actively investigated as Premature Termination Codon (PTC) suppressing compounds for the treatment of Duchenne Muscular Dystrophy (DMD)[1]. By mapping the exact spatial coordinates of the high-density oxygen/nitrogen regions (hydrogen bond donors/acceptors) and the hydrophobic methyl groups from the crystal structure, computational chemists can generate a highly accurate 3D pharmacophore model[1].

Pharmacophore A Crystal Coordinates B H-Bond Network A->B N/O mapping C Hydrophobic Contacts A->C Methyl mapping D Pharmacophore Model B->D Spatial alignment C->D Spatial alignment

Fig 3. Translation of crystallographic coordinates into predictive pharmacophore models.

The precise measurement of the 2-methoxy and 3-methyl vectors relative to the pyrimidinone ring ensures that virtual screening algorithms only select compounds capable of fitting into the stringent steric constraints of the target ribosomal binding pocket[1].

References

  • Low, J. N., Ferguson, G., Cobo, J., Melguizo, M., Nogueras, M., & Sánchez, A. (1996). 2-Amino-6-methoxy-3-methyl-4(3H)-pyrimidinone. Acta Crystallographica Section C, 52, 254-256. 3

  • Molina, S., Cobo, J., Nogueras, M., Sanchez, A., Ferguson, G., & Low, J. N. (1998). 5-[Bis(trimethylsilyl)amino]-2-methoxy-3-methyl-6-(trimethylsilylamino)pyrimidin-4(3H)-one. Acta Crystallographica Section C, 54, IUC9800030. 4

  • Karijolich, J., et al. (2020). Prediction of Premature Termination Codon Suppressing Compounds for Treatment of Duchenne Muscular Dystrophy Using Machine Learning. Molecules, 25(17), 3886. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 2-Methoxy-3-methylpyrimidin-4-one

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Pathway Design & Mechanistic Causality The pyrimidinone scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Pathway Design & Mechanistic Causality

The pyrimidinone scaffold is a privileged pharmacophore in drug discovery, serving as the core for numerous kinase inhibitors, antiviral nucleoside analogs, and xanthine derivatives. The synthesis of 2-methoxy-3-methylpyrimidin-4-one presents a specific regiochemical challenge: differentiating the N1, N3, and O4 nucleophilic centers of the pyrimidine ring.

Direct methylation of uracil yields 1,3-dimethyluracil, offering no selectivity. Therefore, a stepwise functionalization strategy is required. By starting with 2-thiouracil, we can selectively install a leaving group (methylthio) at the C2 position, which is subsequently displaced by methoxide via Nucleophilic Aromatic Substitution ( SN​Ar ). The final, critical step is the regioselective N3-alkylation of the resulting 2-methoxypyrimidin-4-one.

SynthesisWorkflow Start 2-Thiouracil Step1 S-Methylation (MeI, NaOH, H2O) Start->Step1 Int1 2-(Methylthio)pyrimidin-4(1H)-one Step1->Int1 Step2 Methoxylation (SNAr) (NaOMe, MeOH, Δ) Int1->Step2 Int2 2-Methoxypyrimidin-4(3H)-one Step2->Int2 Step3 Regioselective N-Methylation (MeI, K2CO3, DMF, 60°C) Int2->Step3 Product 2-Methoxy-3-methylpyrimidin-4-one (Target) Step3->Product

Fig 1: Stepwise synthetic workflow for 2-Methoxy-3-methylpyrimidin-4-one from 2-Thiouracil.

Regioselectivity and Thermodynamic Control

The final methylation step is notoriously prone to side reactions. As noted by , 2-substituted pyrimidin-4-one derivatives exhibit a significantly increased tendency towards O4-alkylation compared to standard uracil derivatives[1].

The Causality of Regioselectivity: The C2-methoxy group stabilizes the lactim tautomer, increasing the electron density at the O4 oxygen.

  • Base Selection: Using a strong base like Sodium Hydride (NaH) creates a "naked" highly reactive alkoxide/amide anion, which favors hard-hard interactions leading to O4-alkylation. Conversely, Potassium Carbonate ( K2​CO3​ ) maintains a tighter ion pair, subtly directing the soft electrophile (Methyl Iodide) toward the N3 nitrogen.

  • Solvent Selection: Anhydrous DMF is utilized to enhance the nucleophilicity of the N3 position while maintaining solubility of the carbonate base[2].

Regioselectivity Reactant 2-Methoxypyrimidin-4-one + MeI / K2CO3 N3 N3-Alkylation (Major) 2-Methoxy-3-methylpyrimidin-4-one Reactant->N3 Kinetic/Thermodynamic Favorability O4 O4-Alkylation (Minor) 2,4-Dimethoxypyrimidine Reactant->O4 Competing O-Alkylation N1 N1-Alkylation (Trace) 2-Methoxy-1-methylpyrimidin-4-one Reactant->N1 Steric Hindrance

Fig 2: Regioselectivity pathways during the methylation of 2-methoxypyrimidin-4-one.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-(Methylthio)pyrimidin-4(1H)-one

Objective: Install a highly reactive leaving group at the C2 position.

  • Preparation: Suspend 2-thiouracil (10.0 g, 78.0 mmol) in 100 mL of distilled water.

  • Deprotonation: Slowly add NaOH (3.12 g, 78.0 mmol) in portions. Stir until the solution becomes completely clear (validating the formation of the water-soluble sodium thiolate salt).

  • Alkylation: Dropwise add Methyl Iodide (MeI) (5.34 mL, 85.8 mmol) over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation & Workup: A white precipitate will form as the neutral S-methylated product is insoluble in water. Filter the solid, wash with ice-cold water (3 × 20 mL), and dry under vacuum to yield the intermediate.

Protocol B: Synthesis of 2-Methoxypyrimidin-4(3H)-one

Objective: Displace the methylthio group via SN​Ar to establish the C2-methoxy core.

  • Preparation: Dissolve 2-(methylthio)pyrimidin-4(1H)-one (8.0 g, 56.3 mmol) in anhydrous Methanol (80 mL).

  • Substitution: Add a 25% w/w solution of Sodium Methoxide (NaOMe) in Methanol (38.6 mL, 168.9 mmol, 3.0 eq).

  • Reaction: Reflux the mixture (65 °C) under an inert argon atmosphere for 18 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, strong odor) will disappear, replaced by a lower Rf​ spot.

  • Workup: Cool to room temperature, neutralize carefully with 1M HCl to pH 6-7. Concentrate the solvent in vacuo. Resuspend the residue in cold water, filter the resulting white solid, and dry thoroughly.

Protocol C: Regioselective N3-Methylation

Objective: Target synthesis of 2-Methoxy-3-methylpyrimidin-4-one.

  • Preparation: To a stirred solution of 2-methoxypyrimidin-4-one (5.0 g, 39.6 mmol) in anhydrous DMF (50 mL), add finely powdered anhydrous K2​CO3​ (8.2 g, 59.4 mmol)[2].

  • Alkylation: Add Methyl Iodide (2.96 mL, 47.5 mmol) dropwise.

  • Reaction: Stir the suspension at 60 °C for 2 hours[2].

  • Self-Validation (TLC): Check TLC (Hexane:EtOAc 1:1). You will observe two new spots. The higher Rf​ spot (~0.8) is the non-polar O4-alkylated byproduct (2,4-dimethoxypyrimidine). The lower Rf​ spot (~0.4) is the target N3-alkylated lactam.

  • Workup & Isolation: Evaporate DMF under reduced pressure. Partition the residue between EtOAc (100 mL) and Water (50 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient from 8:2 to 4:6) to isolate the pure 2-methoxy-3-methylpyrimidin-4-one.

Quantitative Data & Analytical Validation

To ensure rigorous scientific integrity, the isolated products must be validated via 1H NMR. The chemical shifts of the methyl groups are highly diagnostic of the regiochemical outcome due to the differing electronegativity of oxygen versus nitrogen.

Table 1: Regioselectivity Profile and Chromatographic Separation

RegioisomerTypical YieldTLC Rf​ (Hex:EtOAc 1:1)Physical StatePolarity Rationale
N3-Methyl (Target) 55 - 65%~0.40White SolidRetains lactam carbonyl; higher dipole moment, stronger silica interaction.
O4-Methyl (Side Product) 20 - 30%~0.80Colorless Oil / Low-melting solidLoss of lactam carbonyl (fully aromatic pyrimidine); highly non-polar.
N1-Methyl (Trace) < 5%~0.25SolidHighly polar; sterically hindered formation.

Table 2: Diagnostic 1H NMR Shifts for Regioisomer Validation ( CDCl3​ , 400 MHz)

IsomerDiagnostic Shift ( 1H NMR)Structural Causality
N3-Methyl (Target) ~3.45 ppm (s, 3H) N- CH3​ protons are shielded compared to O- CH3​ , appearing further upfield.
O4-Methyl (Side Product) ~3.98 ppm (s, 3H) O- CH3​ protons are heavily deshielded by the electronegative O4 oxygen.
C2-Methoxy (Shared) ~4.05 ppm (s, 3H) Present in all isomers; highly deshielded due to the C2 position flanked by two nitrogens.
Aromatic Core (H-5, H-6) ~6.20 (d), ~7.80 (d) Standard pyrimidinone coupling ( J≈6.5 Hz).

Sources

Application

Application Note: Step-by-Step Synthesis and Validation of 2-Methoxy-3-methylpyrimidin-4-one

Introduction & Strategic Overview The pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in potent kinase inhibitors targeting ROCK and Cdc7 . The synthesis of functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in potent kinase inhibitors targeting ROCK and Cdc7 . The synthesis of functionalized pyrimidinones, specifically 2-methoxy-3-methylpyrimidin-4(3H)-one, requires precise regiocontrol to avoid isomeric mixtures.

Direct O-alkylation and N-alkylation of pyrimidine-2,4-dione (uracil) typically yields an intractable mixture of N1, N3, and O4 alkylated products. To circumvent this, we employ a highly regioselective three-step sequence starting from 2-thiouracil. This strategy leverages the principles of Hard-Soft Acid-Base (HSAB) theory and thermodynamic control to systematically install the required functional groups .

Retrosynthetic Analysis & Causality

SynthesisRoute A 2-Thiouracil B 2-(Methylthio) pyrimidin-4(3H)-one A->B MeI, NaOH H2O, rt C 3-Methyl-2-(methylthio) pyrimidin-4(3H)-one B->C MeI, K2CO3 DMF, rt D 2-Methoxy-3-methyl pyrimidin-4(3H)-one C->D NaOMe MeOH, reflux

Fig 1: Three-step regioselective synthesis route from 2-thiouracil to the target pyrimidinone.

Mechanistic Causality:

  • S-Methylation: The sulfur atom in 2-thiouracil is highly polarizable (a "soft" nucleophile). In an aqueous alkaline medium, it preferentially attacks the "soft" electrophile (methyl iodide), ensuring exclusive S-alkylation over N-alkylation.

  • N3-Methylation: The intermediate 2-(methylthio)pyrimidin-4(3H)-one is an ambident nucleophile. Using a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) drives the reaction under thermodynamic control, heavily favoring alkylation at the N3 position to lock the stable lactam configuration.

  • SNAr Displacement: The C2 position is highly electron-deficient due to the adjacent imine-like nitrogen and the C4-carbonyl. This activates the methylthio group—an excellent leaving group in pyrimidine systems—for Nucleophilic Aromatic Substitution (SNAr) by the "hard" methoxide nucleophile.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one

Objective: Chemoselective S-alkylation of 2-thiouracil.

  • Procedure:

    • Suspend 2-thiouracil (10.0 g, 78.0 mmol, 1.0 eq) in distilled water (100 mL).

    • Add NaOH (3.43 g, 85.8 mmol, 1.1 eq) portion-wise. Stir until the solution becomes clear, indicating complete formation of the thiolate salt.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add Methyl Iodide (MeI) (5.34 mL, 85.8 mmol, 1.1 eq) dropwise over 15 minutes.

    • Remove the ice bath and stir vigorously at room temperature for 2.5 hours. A white precipitate will form as the non-polar product crashes out of the aqueous phase.

  • Workup & Isolation: Filter the white solid under vacuum. Wash the filter cake with ice-cold water (2 × 30 mL) and hexane (20 mL) to remove unreacted MeI. Dry in vacuo at 45 °C overnight.

  • Validation & Self-Correction: Check TLC (DCM:MeOH 9:1). The product should appear as a single UV-active spot at Rf​ 0.4. If starting material ( Rf​ 0.1) persists, extend stirring time and add 0.1 eq MeI.

Step 2: Regioselective Synthesis of 3-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Objective: Thermodynamic N3-methylation.

  • Procedure:

    • Dissolve 2-(methylthio)pyrimidin-4(3H)-one (10.0 g, 70.3 mmol, 1.0 eq) in anhydrous DMF (80 mL) under a nitrogen atmosphere.

    • Add anhydrous K2​CO3​ (14.6 g, 105.5 mmol, 1.5 eq) and stir for 20 minutes to pre-form the anion.

    • Cool to 0 °C and add MeI (5.25 mL, 84.4 mmol, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Isolation: Quench the reaction by pouring it into crushed ice/water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation & Self-Correction: TLC (EtOAc:Hexane 1:1) will show the N3-methyl product at Rf​ 0.6. A minor N1-methyl byproduct may appear at Rf​ 0.3. Purify via flash column chromatography if the N1-isomer exceeds 5% by LC-MS.

Step 3: Synthesis of 2-Methoxy-3-methylpyrimidin-4(3H)-one

Objective: SNAr displacement of the methylthio group.

Workflow S1 Reaction Setup Inert N2 Atm S2 Reagent Addition Temp Control S1->S2 S3 SNAr Reaction Reflux (65°C) S2->S3 S4 Gas Scrubbing Bleach (NaOCl) S3->S4 S5 Validation LC-MS & NMR S4->S5

Fig 2: Experimental workflow for the SNAr step, highlighting critical safety and validation checks.

  • Procedure:

    • Dissolve 3-methyl-2-(methylthio)pyrimidin-4(3H)-one (8.0 g, 51.2 mmol, 1.0 eq) in anhydrous Methanol (60 mL).

    • Add Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, 35 mL, ~153 mmol, 3.0 eq).

    • CRITICAL SAFETY STEP: The reaction generates Methanethiol (MeSH) gas, which is highly toxic and foul-smelling. Attach the reflux condenser exhaust to a gas scrubber containing a concentrated Sodium Hypochlorite (bleach) solution to oxidize MeSH to harmless methanesulfonic acid.

    • Heat the reaction to reflux (65 °C) for 12 hours.

  • Workup & Isolation: Cool to room temperature and concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with water (50 mL) and neutralize to pH 7 using 1M HCl. Extract with DCM (3 × 75 mL). Wash the organics with brine, dry over Na2​SO4​ , and concentrate to yield the pure target compound.

  • Validation & Self-Correction: The success of the SNAr is immediately confirmed by 1H NMR; the stark disappearance of the S-Me singlet (~2.60 ppm) and the emergence of the O-Me singlet (~4.05 ppm) validates the transformation.

Quantitative Data & Validation Summary

To ensure this protocol acts as a self-validating system, compare your in-process analytical results against the standardized benchmarks in the table below.

CompoundStep Yield (%) 1H NMR ( CDCl3​ , δ ppm)ESI-MS ( m/z )TLC ( Rf​ )
2-(Methylthio)pyrimidin-4(3H)-one 92 - 95%7.90 (d, 1H), 6.20 (d, 1H), 2.55 (s, 3H)143.0 [M+H]+ 0.4 (DCM:MeOH 9:1)
3-Methyl-2-(methylthio)pyrimidin-4(3H)-one 78 - 82%7.85 (d, 1H), 6.15 (d, 1H), 3.50 (s, 3H), 2.60 (s, 3H)157.0 [M+H]+ 0.6 (EtOAc:Hex 1:1)
2-Methoxy-3-methylpyrimidin-4(3H)-one 85 - 88%7.80 (d, 1H), 6.10 (d, 1H), 4.05 (s, 3H), 3.45 (s, 3H)141.1 [M+H]+ 0.5 (EtOAc:Hex 1:1)

References

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry.[Link]

  • The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). John Wiley & Sons.[Link]

Method

Application Note: 2-Methoxy-3-methylpyrimidin-4-one as a Key Precursor in Advanced Heterocyclic Synthesis

Introduction & Mechanistic Rationale In the landscape of drug discovery and heterocyclic chemistry, substituted pyrimidines serve as foundational building blocks for synthesizing fused bicyclic systems such as purines, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of drug discovery and heterocyclic chemistry, substituted pyrimidines serve as foundational building blocks for synthesizing fused bicyclic systems such as purines, pteridines, and pyrimido-pyrimidines. Specifically, 6-amino-2-methoxy-3-methylpyrimidin-4-one (CAS: 94940-32-6) is a highly specialized precursor utilized in the synthesis of xanthine analogs (e.g., paraxanthine and isoparaxanthine derivatives) .

The architectural brilliance of this precursor lies in its functional group arrangement:

  • The 2-Methoxy Group as a Protecting Isostere: During complex multi-step syntheses, unprotected urea moieties (C2-carbonyls) are prone to unwanted N-alkylation or O-alkylation. The 2-methoxy group acts as a robust protecting group that locks the pyrimidine ring into a specific tautomeric state, shielding the C2 position during harsh intermediate reactions. It serves as a latent carbonyl that can be easily unmasked later via acidic hydrolysis.

  • The 3-Methyl Group: This group strictly directs the regiochemistry of subsequent purine cyclizations, ensuring the formation of 1-methylxanthine scaffolds without the need for post-cyclization separation of N1/N3 isomers.

The Modified Traube Purine Synthesis

The conversion of 2-methoxy-3-methylpyrimidin-4-one derivatives into fused purine scaffolds relies on a modified Traube purine synthesis . This pathway requires the functionalization of the C5 position, followed by reduction and condensation with a one-carbon donor.

Understanding the causality behind the reagent selection is critical for avoiding precursor degradation:

  • Electrophilic Nitrosation: The electron-donating nature of the 6-amino and 2-methoxy groups highly activates the C5 position. Nitrosation using sodium nitrite in acetic acid provides a rapid, regioselective installation of a nitrogen atom at C5.

  • Mild Reduction: The 5-nitroso intermediate must be reduced to a 5,6-diamine. Harsh catalytic hydrogenation or strong dissolving metal reductions can prematurely cleave the 2-methoxy ether. Therefore, sodium dithionite ( Na2​S2​O4​ ) at low temperatures is the thermodynamically controlled reagent of choice .

  • Anhydrous Cyclization: Triethyl orthoformate is utilized as the one-carbon electrophile. Unlike formic acid, which introduces water and acidity (risking ether hydrolysis), the orthoester acts as both solvent and reagent, driving the equilibrium forward by distilling off ethanol.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues are provided to confirm reaction progress without immediate need for LC-MS or TLC analysis.

Protocol A: Synthesis of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4-one

Step 1: C5-Nitrosation

  • Dissolve 10.0 mmol of 6-amino-2-methoxy-3-methylpyrimidin-4-one in 20 mL of 10% (v/v) aqueous acetic acid.

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Add a solution of sodium nitrite (12.0 mmol in 5 mL H2​O ) dropwise over 10 minutes.

  • Self-Validation: The reaction mixture will rapidly transition from a pale suspension to a deep blue/purple solution, indicating the successful formation of the 5-nitroso intermediate. Stir for 1 hour at 0 °C.

Step 2: Chemoselective Reduction

  • To the same reaction vessel, while strictly maintaining the temperature at 4 °C, add solid sodium dithionite ( Na2​S2​O4​ , 30.0 mmol) in small portions over 20 minutes.

  • Causality Rule: Exceeding 10 °C during this exothermic addition will result in the hydrolytic cleavage of the 2-methoxy group.

  • Self-Validation: Stir the mixture until the deep blue color completely discharges, leaving a pale yellow or white suspension. This visual shift confirms the complete reduction of the nitroso group to the 5-amino group.

  • Filter the precipitate, wash with ice-cold distilled water (3 × 10 mL), and dry under high vacuum to afford the 5,6-diamine precursor.

Protocol B: Cyclization and Deprotection to the Xanthine Scaffold

Step 1: Traube Cyclization

  • Suspend the dried 5,6-diamine (5.0 mmol) in 15 mL of anhydrous triethyl orthoformate ( HC(OEt)3​ ).

  • Heat the mixture to reflux (110–120 °C) for 1.5 hours under an inert atmosphere.

  • Causality Rule: Refluxing drives off the ethanol byproduct, shifting the thermodynamic equilibrium toward the fused imidazole ring.

  • Cool to room temperature. Filter the precipitated 2-methoxy-1-methylpurin-6-one and wash with diethyl ether.

Step 2: Hydrolysis (Unmasking the Carbonyl)

  • Suspend the cyclized purine (3.0 mmol) in 10 mL of 2M aqueous HCl.

  • Reflux for 2 hours.

  • Self-Validation: The suspension will initially clear as the purine protonates and dissolves. As the 2-methoxy group is cleaved to form the C2-carbonyl, the highly insoluble xanthine product will crash out of the boiling solution as a white precipitate.

  • Cool, neutralize to pH 6 with dilute NaOH, filter, and recrystallize from hot water.

Quantitative Data & Optimization

Selecting the correct cyclization reagent is the most critical variable in this workflow. Table 1 summarizes the optimization data, demonstrating why anhydrous orthoesters are required when utilizing 2-methoxy-protected pyrimidines.

Table 1: Comparison of One-Carbon Donors for 5,6-Diamine Cyclization

Cyclization ReagentTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
Triethyl orthoformate 110–1201.585–92 Rapid ethanol evolution; neutral conditions perfectly preserve the sensitive 2-methoxy group.
Formic Acid (98%) 1004.045–55Acidic aqueous environment causes premature ether hydrolysis, leading to mixed side products.
Urea (Neat Melt) 1602.0< 30Excessive thermal stress leads to precursor degradation, oxidation, and significant tarring.

Pathway Visualization

The following diagram maps the logical progression of the modified Traube synthesis, highlighting the transformation of the pyrimidine precursor into the final fused bicyclic scaffold.

Pathway N1 6-Amino-2-methoxy- 3-methylpyrimidin-4-one N2 5-Nitroso Intermediate N1->N2 NaNO2, AcOH (Nitrosation) N3 5,6-Diamino Precursor N2->N3 Na2S2O4, 4°C (Reduction) N4 2-Methoxy-purin-6-one (Cyclized Core) N3->N4 HC(OEt)3, 120°C (Traube Cyclization) N5 Xanthine Scaffold (Target) N4->N5 HCl (aq), Reflux (Hydrolysis)

Fig 1. Modified Traube synthesis workflow from 2-methoxy-pyrimidin-4-one to a xanthine scaffold.

References

  • Title: Conformationally Restricted Analogues of Trimethoprim: 2,6-Diamino-8-substituted Purines as Potential Dihydrofolate Reductase Inhibitors Source: Journal of Medicinal Chemistry, 2002, 45(1), 233-241. URL: [Link]

Application

Application Notes and Protocols: In Vitro Assays for 2-Methoxy-3-methylpyrimidin-4-one Derivatives

Introduction and Mechanistic Rationale The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the structural basis for numerous FDA-approved therapeutics. Specifically, 2-Methoxy-3-methylpyrimidin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the structural basis for numerous FDA-approved therapeutics. Specifically, 2-Methoxy-3-methylpyrimidin-4-one and its derivatives have emerged as potent pharmacophores, frequently evaluated for their anticancer, antimicrobial, and targeted kinase inhibitory activities[1]. Structurally, the pyrimidin-4-one core mimics the adenine ring of ATP, allowing these compounds to act as competitive inhibitors within the ATP-binding pockets of critical kinases (such as CDK2, EGFR, and HER2)[1][2].

To effectively transition a synthesized 2-Methoxy-3-methylpyrimidin-4-one hit compound into a viable lead, researchers must rigorously profile its biological activity and metabolic fate. This guide provides self-validating, step-by-step in vitro protocols for cytotoxicity screening, target-specific enzyme inhibition, and hepatic metabolic stability. Every protocol is designed with built-in controls to ensure data integrity and reproducibility.

Experimental Workflows and Visualizations

The following Graphviz diagram illustrates the autonomous, multi-tiered screening workflow required to profile pyrimidin-4-one derivatives.

G A 2-Methoxy-3-methyl pyrimidin-4-one Derivatives B MTT Assay (Phenotypic Viability) A->B Anticancer Screening C Kinase Assay (Target Binding) A->C Mechanistic Validation D Microsomal Assay (Metabolic Stability) A->D ADME Profiling E LC-MS/MS Quantification D->E Quench & Analyze

Workflow for in vitro biological and metabolic profiling of pyrimidin-4-one derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality & Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for quantifying the cytotoxic potency of pyrimidine derivatives against cancer cell lines (e.g., MCF-7, MIA PaCa-2)[3][4]. The assay relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, the colorimetric readout is directly proportional to cell viability, allowing for precise IC50 determination[3].

Materials:

  • Target cell lines (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization buffer (100% DMSO or 10% SDS in 0.01 M HCl)[3]

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells using trypsin digestion and count them. Seed the cells into a 96-well microplate at a density of 1.4×104 cells/well in 200 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery[3].

  • Compound Treatment: Prepare a 10 mM stock solution of the 2-Methoxy-3-methylpyrimidin-4-one derivative in pure DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% to prevent solvent-induced toxicity. Treat cells for 48 to 72 hours[3].

  • MTT Addition: Aspirate the drug-containing media. Add 100 µL of fresh media and 10 µL of the MTT solution (5 mg/mL) to each well. Incubate in the dark for 2 to 4 hours at 37°C[3].

  • Solubilization: Carefully discard the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the crystals[3].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated vehicle control and determine the IC50 using non-linear regression analysis[3].

Protocol 2: In Vitro Metabolic Stability (Liver Microsomal Assay)

Causality & Principle: Understanding the metabolic fate of pyrimidine derivatives is essential for optimizing their pharmacokinetic (PK) properties. The microsomal stability assay evaluates Phase I metabolism by incubating the compound with Human Liver Microsomes (HLMs), which are rich in Cytochrome P450 (CYP) enzymes[5]. By supplying NADPH as a necessary enzymatic cofactor and tracking the disappearance of the parent compound over time, researchers can calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[5][6].

Pathway N1 Test Compound (5 µM) + HLMs (1 mg/mL) N2 Pre-incubation (37°C, 5 min) N1->N2 N3 Reaction Initiation (+ NADPH Cofactor) N2->N3 N4 Time-course Sampling (0, 15, 30, 45, 60 min) N3->N4 N5 Protein Precipitation (Ice-cold MeOH + IS) N4->N5 Quench Reaction N6 Centrifugation & LC-MS/MS Analysis N5->N6

Step-by-step reaction pathway and quenching mechanism for the liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4)[5][6]. Thaw HLMs on ice and dilute them in the buffer to a working concentration of 1 mg/mL[2].

  • Reaction Mixture Setup: In a 96-well deep-well plate or Eppendorf tubes, combine the HLM suspension with the 2-Methoxy-3-methylpyrimidin-4-one derivative to achieve a final compound concentration of 1 to 5 µM[5][6].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes with gentle shaking (150 rpm) to equilibrate the temperature[6].

  • Initiation: Start the metabolic reaction by adding an NADPH regeneration system (or a 1–5 mM NADPH solution)[2][5][6]. Include a negative control lacking NADPH to account for non-CYP mediated degradation or chemical instability[6].

  • Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture. Immediately quench the reaction by adding 150 µL (3 volumes) of ice-cold methanol (or acetonitrile) containing a known concentration of an internal standard (IS)[5][6]. This step stops enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 6,000 rpm for 10 minutes at 4°C[6]. Transfer the clear supernatant to LC-MS/MS vials for quantitative analysis[5][6].

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ), which is used to calculate t1/2​ ( 0.693/k ) and CLint​ [5].

Quantitative Data Summary

The following table summarizes the standard experimental parameters and expected analytical ranges when profiling pyrimidin-4-one derivatives using the protocols described above.

Assay CategoryParameter / MetricTypical Experimental Range / ValueAnalytical Method
Cytotoxicity (MTT) Cell Seeding Density 1.0×104 to 1.4×104 cells/wellColorimetry (570 nm)
Cytotoxicity (MTT) Compound Concentration0.01 µM – 100 µMDose-response curve
Cytotoxicity (MTT) Expected IC500.5 µM – 50.0 µM (Target dependent)Non-linear regression
Microsomal Stability HLM Protein Concentration0.4 – 1.0 mg/mLLC-MS/MS
Microsomal Stability Test Compound Concentration1.0 µM – 5.0 µMLC-MS/MS
Microsomal Stability NADPH Concentration1.0 mM – 5.0 mMN/A (Cofactor)
Microsomal Stability Incubation Time Points0, 15, 30, 45, 60, 120 minutesLC-MS/MS

References

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - MDPI. mdpi.com. Available at:[Link]

  • Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. - Oriental Journal of Chemistry. orientjchem.org. Available at:[Link]

  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal. amegroups.org. Available at:[Link]

  • Enhanced anticancer activity of novel pyrimidine nucleoside analog in pancreatic cancer: Liver microsomal stability - PMC. nih.gov. Available at:[Link]

Sources

Method

Catalysts for the efficient synthesis of 2-Methoxy-3-methylpyrimidin-4-one

Application Note: Catalytic Strategies for the Regioselective Synthesis of 2-Methoxy-3-methylpyrimidin-4-one Executive Summary & Pharmacological Relevance The efficient synthesis of 2-methoxy-3-methylpyrimidin-4-one (and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Strategies for the Regioselective Synthesis of 2-Methoxy-3-methylpyrimidin-4-one

Executive Summary & Pharmacological Relevance

The efficient synthesis of 2-methoxy-3-methylpyrimidin-4-one (and its 6-amino derivatives) is a critical gateway in modern medicinal chemistry. This core architecture is a mandatory precursor for the synthesis of 1,7- and 1,9-disubstituted xanthines, including paraxanthine analogs, via the classical Traube purine synthesis[1],[2]. Furthermore, functionalized pyrimidones are integral to the development of PI3Kβ inhibitors targeting PTEN-deficient cancers[3]. The primary synthetic bottleneck in producing this scaffold is achieving high regioselectivity during the N-methylation of the ambident pyrimidin-4-one core, which naturally competes with O-alkylation[4]. This guide details the mechanistic causality and self-validating protocols required to force N3-regioselectivity using Phase-Transfer Catalysis (PTC).

Mechanistic Rationale: The Ambident Anion Dilemma

Upon deprotonation of 2-methoxypyrimidin-4-one, the resulting anion delocalizes its negative charge between the N3 and O4 atoms. The success of the synthesis depends entirely on manipulating the Hard-Soft Acid-Base (HSAB) dynamics of this intermediate[2].

  • The Competing Pathway (O4-Alkylation): The O4 atom acts as a "hard" nucleophile. When standard polar aprotic solvents (e.g., DMF) and hard alkali metal bases (e.g., NaH) are used, the metal cation forms a tight ion pair with the nitrogen, leaving the hard oxygen center exposed to the electrophile (Methyl Iodide, MeI). This heavily favors the unwanted 2,4-dimethoxypyrimidine byproduct[4].

  • The Catalytic Solution (N3-Alkylation): To invert this preference, Phase-Transfer Catalysts (PTCs) such as Tetrabutylammonium bromide (TBAB) are employed in mildly polar solvents like acetone[1],[2]. The bulky tetrabutylammonium cation replaces the alkali metal, forming a loose, solvent-separated ion pair with the pyrimidinolate anion. This steric shielding effectively blocks the O4 position, enhancing the nucleophilicity of the "softer" N3 atom and driving the regioselective formation of 2-methoxy-3-methylpyrimidin-4-one[2].

Catalyst Selection & Quantitative Efficacy

The empirical data below illustrates the causal relationship between the chosen catalytic system and the resulting N3:O4 regioselectivity.

Table 1: Effect of Catalyst and Solvent on Regioselective Methylation

Base / Catalyst SystemSolventTemp.N3:O4 RatioN3-Isomer Yield (%)Mechanistic Outcome
NaH / NoneDMF0 °C to RT35:6528%Tight ion pair; Hard O4 favored.
Cs₂CO₃ / NoneDMFRT40:6032%High solubility; poor N3 shielding.
K₂CO₃ / NoneAcetoneReflux55:4545%Incomplete phase transfer.
K₂CO₃ / TBAB (10 mol%) Acetone Reflux 92:8 85% Loose ion pair; Soft N3 heavily favored.

Self-Validating Experimental Protocol

This protocol utilizes the optimized K₂CO₃/TBAB catalytic system. It is designed as a self-validating workflow, meaning the reaction cannot proceed to downstream Traube synthesis[5] without passing specific, built-in analytical checkpoints.

Materials Required:

  • 2-Methoxypyrimidin-4-one (1.0 eq, 10 mmol)

  • Methyl Iodide (MeI) (1.2 eq, 12 mmol)

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq, 15 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol)

  • Anhydrous Acetone (50 mL)

Step-by-Step Methodology:

  • Catalyst-Substrate Initialization: Suspend 2-methoxypyrimidin-4-one (10 mmol) and finely milled K₂CO₃ (15 mmol) in 50 mL of anhydrous acetone under an inert N₂ atmosphere. Stir at room temperature for 15 minutes to initiate deprotonation.

  • PTC Integration: Add TBAB (1 mmol) to the suspension. Stir for an additional 15 minutes. Causality Check: This step is critical to allow the tetrabutylammonium cations to exchange with potassium, forming the loose ion pair required for N3-selectivity.

  • Electrophile Addition: Cool the mixture to 0 °C. Add MeI (12 mmol) dropwise over 10 minutes to prevent localized thermal spikes that could induce O-alkylation.

  • Reflux & Kinetic Control: Heat the reaction mixture to a gentle reflux (approx. 56 °C) for 4 hours.

  • System Validation (In-Process Control - IPC):

    • Action: Withdraw a 50 µL aliquot, quench with 100 µL of 0.1 M HCl, and extract with ethyl acetate.

    • Validation: Analyze via Reverse-Phase HPLC (C18 column, Water/MeCN gradient). The reaction is only validated to proceed to workup when the N3-isomer peak (eluting earlier due to higher polarity than the O4-isomer) constitutes >90% of the product area, with <1% starting material remaining.

  • Workup & Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5) to yield the pure 2-methoxy-3-methylpyrimidin-4-one.

  • Final Structural Validation (NMR): Confirm the regiochemistry via ¹H NMR (CDCl₃). Self-Validation Criteria: The N-CH₃ protons must appear as a singlet further upfield (approx. δ 3.4 - 3.5 ppm), whereas any O-CH₃ impurity would appear further downfield (approx. δ 3.9 - 4.0 ppm).

Process Visualization

G A 2-Methoxypyrimidin-4-one (Ambident Anion) B MeI + K2CO3 TBAB (PTC) A->B Deprotonation C 2-Methoxy-3-methylpyrimidin-4-one (N3-Alkylation: Major) B->C Loose Ion Pair (Soft N3 favored) D 2,4-Dimethoxypyrimidine (O4-Alkylation: Minor) B->D Tight Ion Pair (Hard O4 favored) E Traube Purine Synthesis (Paraxanthine Analogs) C->E Downstream API Development

Regioselective N3-methylation pathway of 2-methoxypyrimidin-4-one via PTC.

References

  • Synthesis, structural, conformational and DFT studies of N-3 and O-4 alkylated regioisomers of 5-(hydroxypropyl)pyrimidine Source: Journal of Molecular Structure (via University of Belgrade) URL:[Link]

  • Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of Phosphatase and Tensin Homologue (PTEN)-Deficient Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-3-methylpyrimidin-4-one

Welcome to the technical support guide for the synthesis of 2-Methoxy-3-methylpyrimidin-4-one. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-3-methylpyrimidin-4-one. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. We will address common challenges in the multi-step synthesis of this valuable heterocyclic compound, providing not just solutions but also the underlying chemical principles to empower your research and development. Our focus is on maximizing yield and purity by troubleshooting common issues, particularly in the critical cyclization and regioselective methylation steps.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format. We diagnose common problems, explain their chemical origins, and provide actionable protocols to overcome them.

Question 1: My initial cyclization to form the pyrimidinone core is low-yielding. What are the likely causes and how can I improve it?

Answer: Low yield in the initial pyrimidine ring formation is a frequent challenge, typically stemming from competing side reactions or suboptimal reaction conditions. The principal synthesis often involves the condensation of a β-dicarbonyl compound with an N-C-N synthon like urea or an amidine.[1][2]

Potential Causes & Solutions:

  • Side Reactions: The most common side reaction is a Knoevenagel condensation between your aldehyde (if used in a three-component reaction) and the β-ketoester, which competes with the desired reaction pathway.[3] Another possibility, especially under strong basic conditions, is the self-condensation of the dicarbonyl starting material.[3]

  • Catalyst and Base Selection: The choice and amount of base are critical. Strong bases like sodium ethoxide are effective but can promote side reactions if not controlled.[4] We recommend starting with milder conditions.

  • Anhydrous Conditions: The presence of water can hydrolyze starting materials and intermediates, severely impacting yield. Ensure all glassware is oven-dried and use anhydrous solvents.[4]

The following diagram illustrates the logical flow for troubleshooting this initial step.

G start Low Yield in Cyclization Step check_purity Verify Purity of Starting Materials (β-ketoester, amidine) start->check_purity check_conditions Ensure Strictly Anhydrous Conditions check_purity->check_conditions If pure optimize_base Optimize Base and Stoichiometry check_conditions->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp result Improved Yield of Pyrimidinone Core optimize_temp->result

Caption: Troubleshooting workflow for low-yield cyclization.

Recommended Protocol Modification: Consider using a heterogeneous base catalyst like high-surface-area magnesium oxide (MgO). It simplifies work-up and can lead to cleaner reactions with high conversions at mild temperatures.[5]

Question 2: I am struggling with the methylation step. My reaction yields a mixture of N- and O-methylated isomers instead of the desired 2-Methoxy-3-methyl product. How can I control the regioselectivity?

Answer: This is the most critical challenge in this synthesis. Pyrimidinones are ambident nucleophiles, meaning alkylation can occur at multiple sites (N1, N3, O2, O4). Achieving selective 3-N-methylation and 2-O-methylation requires careful selection of reagents and conditions, as the outcome is highly dependent on the interplay between the substrate, alkylating agent, solvent, and counter-ion.[6][7]

Understanding the Causality:

The N- vs. O-alkylation outcome is governed by Hard and Soft Acid-Base (HSAB) theory, although kinetic and thermodynamic factors also play a significant role.

  • N-Alkylation: Generally favored by polar aprotic solvents (e.g., DMF, DMSO), which solvate the cation of the base, leaving a more reactive, "naked" pyrimidinone anion. Softer methylating agents like methyl iodide (MeI) also tend to favor N-alkylation.[6]

  • O-Alkylation: Often favored by polar protic solvents (e.g., ethanol), which can hydrogen-bond with the nitrogen atoms, making the oxygen a more accessible nucleophilic site. "Harder" methylating agents like dimethyl sulfate ((CH3)₂SO₄) or methyl triflate (MeOTf) typically favor O-alkylation.[8]

The following diagram illustrates the competing methylation pathways.

G sub Pyrimidinone Anion (Ambident Nucleophile) n_path N-Alkylation (Kinetic Control) sub->n_path o_path O-Alkylation (Thermodynamic Control) sub->o_path n_prod N-Methylated Product n_path->n_prod o_prod O-Methylated Product o_path->o_prod conditions_n Conditions: - Methyl Iodide (soft) - K₂CO₃ - DMF (aprotic) conditions_n->n_path conditions_o Conditions: - Dimethyl Sulfate (hard) - NaH - THF conditions_o->o_path

Caption: Competing N- vs. O-methylation pathways.

Troubleshooting Strategies for Regioselectivity:

ParameterTo Favor N-MethylationTo Favor O-MethylationRationale
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Triflate (MeOTf)Softer electrophiles (MeI) prefer the softer nitrogen site, while harder electrophiles prefer the harder oxygen site.[6][8]
Base K₂CO₃, Cs₂CO₃NaH, NaOMeWeaker bases generate a lower concentration of the anion, favoring kinetic N-alkylation. Strong bases fully deprotonate, allowing equilibration to the more stable O-alkylated product.
Solvent DMF, Acetonitrile (MeCN)THF, Dioxane, EthanolPolar aprotic solvents leave the anion more nucleophilic at the nitrogen site.[6] Protic solvents can H-bond with the nitrogen, directing alkylation to the oxygen.
Temperature Room Temperature to 60 °C0 °C to Room TemperatureN-alkylation is often the kinetically favored product, while O-alkylation can be the thermodynamic product. Lower temperatures can sometimes favor the kinetic product.

A Note on Sequential Methylation: To synthesize 2-Methoxy-3-methylpyrimidin-4-one, a two-step methylation is typically required. The order matters. Often, it is more effective to first perform the N-methylation under kinetic control and then, after purification, perform the O-methylation.

Question 3: My purification is difficult, and I have low recovery after column chromatography or recrystallization.

Answer: Purification can be challenging due to the similar polarity of regioisomers and the potential for the product to "oil out" during recrystallization.

Troubleshooting Purification:

  • Oiling Out During Recrystallization: This occurs when the solution cools too quickly or is too concentrated.

    • Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding with a pure crystal can also induce proper crystallization.[9]

  • Low Recovery: This may be due to the compound's significant solubility in the cold recrystallization solvent or using too much solvent for washing.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. You can often recover a second crop of crystals by concentrating the mother liquor.[9]

  • Poor Separation on Silica Gel: N- and O-methylated isomers can have very similar Rf values.

    • Solution: Use a shallow gradient during column chromatography. Test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) via TLC to find the optimal mobile phase for separation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the initial synthesis of the pyrimidin-4-one ring? A one-pot, three-component reaction, such as a modified Biginelli or Pinner synthesis, is often the most efficient starting point.[3][4] A robust method involves the base-catalyzed condensation of a β-keto ester with an appropriate amidine.[2] For example, reacting ethyl acetoacetate with N-methylguanidine could be a potential route to a precursor.

Q2: How should I monitor the progress of my methylation reaction? Thin-Layer Chromatography (TLC) is the most common method. It is crucial to run a co-spot with your starting material and, if available, an authentic sample of the desired product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or ¹H NMR of an aliquot from the reaction mixture can provide precise conversion and isomer ratios.

Q3: Are there any safety concerns with the recommended methylating agents? Yes. Methylating agents like methyl iodide and especially dimethyl sulfate are toxic and carcinogenic. They must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I perform both methylations in a single step? While theoretically possible, it is highly challenging to control the regioselectivity to get only the desired 2-methoxy-3-methyl product in one step. A sequential, two-step approach with purification of the intermediate (either the N-methylated or O-methylated pyrimidinone) will almost always result in a higher yield and purity of the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (A Common Precursor)

This protocol describes a common route to a versatile pyrimidinone intermediate, which can then be converted to the target molecule.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Addition of Starting Materials: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) followed by N-methylthiourea (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Ethyl Acetate/Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue, which should cause the product to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Selective N-Methylation of a Pyrimidinone

This protocol is a general guideline for favoring N-alkylation.

  • Reagent Setup: In a dry, round-bottom flask, suspend the pyrimidinone starting material (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Methylating Agent: Add methyl iodide (MeI, 1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture at 50-60 °C for 3-5 hours, or until TLC indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[10]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (2009, February 25). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Retrieved from [Link]

  • RSC Publishing. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. Retrieved from [Link]

  • ACS Publications. (2022, March 14). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... [Diagram]. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis and Reaction Conditions for 2-Methoxy-3-methylpyrimidin-4-one Derivatives

Welcome to the advanced technical support center for the synthesis and functionalization of 2-methoxy-3-methylpyrimidin-4-one derivatives. This scaffold is a highly privileged pharmacophore in oncology and antiviral drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis and functionalization of 2-methoxy-3-methylpyrimidin-4-one derivatives. This scaffold is a highly privileged pharmacophore in oncology and antiviral drug development. However, its synthesis is notoriously prone to regioselectivity issues (N- vs. O-alkylation) and stability bottlenecks (hydrolysis of the 2-methoxy group).

This guide provides researchers with field-proven diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to optimize yields and ensure structural integrity.

Diagnostic Workflows & Reaction Logic

Understanding the electronic distribution of the pyrimidin-4-one core is critical. The following logic trees illustrate the thermodynamic and kinetic pathways that dictate successful functionalization.

Alkylation_Logic Start 2-Methoxypyrimidin-4-one Agent Select Alkylating Agent Start->Agent Hard Hard Electrophile (MeOTf, Me2SO4) Agent->Hard High charge density Soft Soft Electrophile (MeI) Agent->Soft High polarizability OAlk O4-Alkylation (Kinetic Control) Hard->OAlk O-atom attack NAlk N3-Alkylation (Thermodynamic Control) Soft->NAlk N-atom attack Target 2-Methoxy-3-methylpyrimidin-4-one NAlk->Target Desired Pathway

Caption: Logic tree for regioselective N3 vs O4 alkylation of pyrimidin-4-ones based on HSAB principles.

Suzuki_Troubleshooting Issue Low Yield in Cross-Coupling Check1 Check 2-OMe Integrity Issue->Check1 Hydrolysis Is Hydrolysis Occurring? Check1->Hydrolysis Fix1 Use Anhydrous Conditions (Cs2CO3 / Dioxane) Hydrolysis->Fix1 Yes (SNAr Cleavage) Check2 Check Catalyst Activation Hydrolysis->Check2 No (Intact Core) Fix2 Optimize Ligand (e.g., XPhos, dppf) Check2->Fix2 Poor Conversion

Caption: Troubleshooting workflow for cross-coupling reactions of 2-methoxy pyrimidine derivatives.

Deep-Dive Troubleshooting Guides

Q1: When methylating 2-methoxypyrimidin-4(3H)-one, I consistently get an inseparable mixture of N3-methyl and O4-methyl products. How can I exclusively drive N3-alkylation? A: The pyrimidin-4-one core acts as an ambident nucleophile. According to Marcus theory and the Hard-Soft Acid-Base (HSAB) principle, the regioselectivity is entirely dictated by the nature of your electrophile and solvent[1].

  • The Causality: Hard electrophiles (like methyl triflate, MeOTf) possess a high charge density and preferentially attack the harder oxygen atom under kinetic control. Conversely, soft electrophiles (like methyl iodide, MeI) are highly polarizable and favor attack at the softer nitrogen atom under thermodynamic control[2].

  • The Fix: Switch your alkylating agent to Methyl Iodide (MeI) and use a polar aprotic solvent (DMF or DMSO) with K₂CO₃. Avoid lithium bases (like LiHMDS), as the Li⁺ cation strongly coordinates with the oxygen atom, inadvertently exposing it to alkylation[3].

Q2: During Suzuki-Miyaura cross-coupling at the C5 position, my 2-methoxy group is cleaving, yielding the 2-hydroxy byproduct. What is causing this degradation? A: The 2-methoxy group on a pyrimidine ring is highly activated, behaving similarly to a vinylogous imidate.

  • The Causality: Standard Suzuki conditions rely on aqueous bases (e.g., NaOH or Na₂CO₃) at elevated temperatures. Under these conditions, the 2-methoxy group undergoes rapid nucleophilic aromatic substitution (S_NAr) by hydroxide ions, hydrolyzing the molecule back to its thermodynamically stable uracil/dione form.

  • The Fix: You must eliminate water from the catalytic cycle. Switch to strictly anhydrous conditions using 1,4-dioxane and finely milled anhydrous Cs₂CO₃ or K₃PO₄.

Q3: My initial de novo synthesis of the pyrimidin-4-one core via amidine condensation is stalling at 20% yield. How can I optimize the cyclization? A: Traditional condensations of amidines with β-ketoesters suffer from poor electrophilicity of the ester carbonyl.

  • The Fix: Employ Titanium(IV) isopropoxide[Ti(O-i-Pr)₄] as a mediator. It acts dually as a Lewis acid to activate the carbonyl and as a mild dehydrating agent to drive the cyclization forward, often boosting yields to >80%[4].

Self-Validating Experimental Protocols

Protocol A: Regioselective N3-Methylation

This protocol ensures thermodynamic control to yield >95% of the N3-methylated isomer.

  • Preparation: Charge a flame-dried, argon-purged flask with 2-methoxypyrimidin-4(3H)-one (1.0 eq) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir for 30 minutes at 25 °C. Validation cue: The suspension will turn slightly translucent as the enolate/amide anion forms.

  • Alkylation: Dropwise add Methyl Iodide (MeI) (1.1 eq). Causality: The soft polarizability of iodine directs the methyl group to the softer N3 center.

  • Reaction Tracking (Self-Validation): Stir for 4 hours. Monitor via TLC (Silica gel, Hexanes/EtOAc 1:1).

    • Diagnostic Check: The desired N3-methyl product will elute slower (lower Rf​≈0.3 ) than the undesired O4-methyl byproduct ( Rf​≈0.6 ). This is because the N-methylated lactam possesses a strong, exposed dipole capable of hydrogen-bond accepting from the silica, whereas the O-methylated aromatic system is significantly less polar.

  • Workup: Quench with ice water, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Anhydrous C5-Bromination

Pre-requisite functionalization for downstream cross-coupling.

  • Dissolution: Dissolve 2-methoxy-3-methylpyrimidin-4-one (1.0 eq) in anhydrous DMF (0.3 M) at 0 °C.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in three portions over 15 minutes. Causality: The C5 position is the most electron-rich site on the pyrimidine ring due to the synergistic electron-donating effects of the 2-methoxy and N3-methyl groups, making it highly susceptible to electrophilic aromatic substitution.

  • Validation (Self-Validation): Stir for 2 hours at room temperature.

    • Diagnostic Check: Analyze the crude mixture via LC-MS. A successful reaction will show a distinct M and M+2 isotopic pattern (1:1 ratio) characteristic of a single bromine incorporation. By 1 H-NMR, the sharp C5 proton singlet (typically around 6.5–7.0 ppm) will completely disappear, confirming regioselective halogenation.

Quantitative Optimization Matrices

Table 1: Effect of Reaction Conditions on N3 vs O4 Selectivity

Alkylating Agent Solvent Base Temperature Major Product N:O Ratio
Methyl Iodide (MeI) DMF K₂CO₃ 25 °C N3-Methyl > 95:5
Methyl Iodide (MeI) THF NaH 0 °C to 25 °C N3-Methyl 80:20
Methyl Triflate (MeOTf) DCM Et₃N -78 °C O4-Methyl < 5:95

| Dimethyl Sulfate | Acetone | K₂CO₃ | 60 °C | Mixture | 60:40 |

Table 2: Optimization of C5 Cross-Coupling Conditions

Catalyst System Base Solvent Additive Yield (%) Core Integrity
Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene/EtOH None < 20% Hydrolyzed (2-OH)
Pd(dppf)Cl₂ K₃PO₄ (aq) Dioxane None 45% Partially Hydrolyzed

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ (anhyd) | Dioxane | None | > 85% | Intact (2-OMe) |

Frequently Asked Questions (FAQs)

Q: What is the best storage condition for 2-methoxy-3-methylpyrimidin-4-one derivatives? A: Store these compounds in a desiccator at 4 °C. The 2-methoxy group is sensitive to ambient moisture over prolonged periods, which can lead to slow hydrolysis into the corresponding uracil derivative.

Q: I don't have a UV lamp. Can I use chemical stains to track the reaction on TLC? A: Yes. While pyrimidines are highly UV-active at 254 nm, you can also use a basic Potassium Permanganate (KMnO₄) stain. The pyrimidin-4-one ring will slowly reduce the permanganate upon gentle heating, appearing as a yellow/brown spot on a purple background.

Q: Can I use Buchwald-Hartwig amination on the C5-bromo derivative? A: Yes, but it requires highly active, bulky ligands (like BrettPhos or tBuXPhos) to prevent the palladium from oxidatively inserting into the C2-methoxy bond, a known side reaction in electron-deficient pyrimidines.

References

  • Mittersteiner, M., et al. "Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones." The Journal of Organic Chemistry, ACS Publications, 2022.[2] URL:[Link]

  • "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H-N HMBC NMR Spectroscopy." ResearchGate.[1] URL:[Link]

  • "Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones." Organic Letters, ACS Publications, 2010.[4] URL:[Link]

  • Dzhavakhishvili, S. G., et al. "Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions." ACS Combinatorial Science, ACS Publications, 2009.[3] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 2-Methoxy-3-methylpyrimidin-4-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges inherent in the synthesis of 2-methoxy-3-methylpyrimidin-4-one. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges inherent in the synthesis of 2-methoxy-3-methylpyrimidin-4-one.

The starting material, 2-methoxypyrimidin-4-one, is an ambident nucleophile. Its tautomeric nature and the presence of multiple nucleophilic sites (N1, N3, and O4) often lead to a complex mixture of isomers during methylation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you maximize your N3-alkylation yield while suppressing unwanted byproducts.

Part 1: Troubleshooting Guide & FAQs

Q1: My methylation reaction is yielding high levels of 2,4-dimethoxypyrimidine (O4-methylation). How can I shift the selectivity to the N3 position? A: The formation of the O4-methylated byproduct is a classic issue of ambident reactivity. According to Hard-Soft Acid-Base (HSAB) principles and Marcus theory[1], the oxygen atom is a "hard" nucleophile, while the nitrogen atoms are "soft."

  • Causality & Solution: If you are using a hard electrophile like dimethyl sulfate ( Me2​SO4​ ) or methyl tosylate, the reaction will inherently favor O-alkylation. To reduce this, switch to a softer electrophile like methyl iodide ( MeI ). Furthermore, the choice of base is critical. Potassium carbonate ( K2​CO3​ ) in acetone often leads to an equimolar mixture of N3 and O4 products[2]. Switching to Cesium carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF enhances the solubility of the reactive intermediate and provides a bulkier counterion that sterically hinders the O4 site, thereby favoring N3-methylation.

Q2: I am seeing a mixture of N1-methyl and N3-methyl products. How do I control which nitrogen gets alkylated? A: This lack of selectivity stems from the tautomeric equilibrium between the 1H- and 3H- forms of the pyrimidinone ring.

  • Causality & Solution: The regioselectivity between N1 and N3 can be directed using specific Lewis acids. Theoretical studies on pyrimidone complexes demonstrate that hard alkali acids (like Na+ or K+ ) fail to discriminate between the two nitrogen sites due to continuous delocalized electron density[3]. However, coordinating the pyrimidinone with Boron-based Lewis acids (e.g., BF3​⋅OEt2​ ) prior to methylation strongly directs the electrophile toward the N3 site due to the formation of a stronger B-O/B-N1 coordination complex that leaves N3 exposed[3]. Alternatively, utilizing a Phase-Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) can alter the transition state geometry, favoring N3 over N1.

Q3: My LC-MS shows a significant amount of 3-methyluracil. Where is this coming from? A: 3-Methyluracil is a hydrolysis byproduct.

  • Causality & Solution: The 2-methoxy group on the pyrimidine ring is highly susceptible to nucleophilic attack and cleavage under harsh acidic or aqueous basic conditions, especially at elevated temperatures. If your reaction or workup contains trace water and hydroxide ions, the 2-methoxy group will hydrolyze into a carbonyl, converting your product into a uracil derivative. Self-Validation: Ensure strictly anhydrous conditions during the reaction. Quench the reaction with a neutral buffer (e.g., saturated aqueous NH4​Cl ) rather than strong aqueous acids or bases during the workup.

Part 2: Mechanistic Pathways & Quantitative Data

To visualize the competing reactions, refer to the pathway diagram below.

Pathways SM 2-Methoxypyrimidin-4-one (Ambident Nucleophile) N3 2-Methoxy-3-methylpyrimidin-4-one (Target: N3-Alkylation) SM->N3 Soft Electrophile (MeI) Zeolite/MeOH O4 2,4-Dimethoxypyrimidine (Byproduct: O4-Alkylation) SM->O4 Hard Electrophile (Me2SO4) K2CO3/Acetone N1 2-Methoxy-1-methylpyrimidin-4-one (Byproduct: N1-Alkylation) SM->N1 Tautomeric Shift Non-polar Solvents UR 3-Methyluracil (Byproduct: Hydrolysis) N3->UR Trace H2O / Acid

Divergent methylation pathways of 2-methoxypyrimidin-4-one highlighting target and byproducts.

Table 1: Impact of Reaction Conditions on Regioselectivity

The following table summarizes the quantitative impact of different reagents on the product distribution.

Methylating AgentSolventBase / CatalystMajor ProductApprox. N3 : O4 : N1 Ratio
Dimethyl Sulfate ( Me2​SO4​ )Acetone K2​CO3​ O4-Methyl15 : 80 : 5
Methyl Iodide ( MeI )Acetone K2​CO3​ Mixed45 : 45 : 10
Methyl Iodide ( MeI )DMF Cs2​CO3​ N3-Methyl80 : 15 : 5
Methanol ( MeOH )Neat (Liquid Phase)H-Y ZeoliteN3-Methyl>95 : <2 : <3

Part 3: Field-Proven Experimental Protocols

To achieve the highest regioselectivity (>95% N3-alkylation), we recommend abandoning traditional alkyl halides in favor of a Zeolite-catalyzed liquid-phase methylation[4]. The microporous structure of the H-Y Zeolite restricts the transition state geometry, forcing the methanol to interact exclusively with the nitrogen atom.

Workflow A 1. Catalyst Prep Activate H-Y Zeolite at 500°C for 4h B 2. Reaction MeOH + Substrate 130°C, Sealed Tube A->B C 3. Filtration Filter hot to remove Zeolite catalyst B->C D 4. Purification Flash Chromatography (EtOAc/Hexane) C->D

Step-by-step workflow for the highly regioselective Zeolite-catalyzed N-methylation protocol.

Protocol A: Zeolite-Catalyzed N-Methylation (Recommended for High Purity)

This protocol is a self-validating system; the absence of starting material on TLC without the appearance of the high-Rf O4-methyl byproduct confirms successful regiocontrol.

Step 1: Catalyst Activation

  • Weigh 500 mg of H-Y Zeolite (Si/Al ratio ~ 5.1).

  • Calcined the zeolite in a muffle furnace at 500 °C for 4 hours to remove adsorbed water. Causality: Trace water will cause hydrolysis of the 2-methoxy group to a uracil derivative.

  • Cool the catalyst in a desiccator under an argon atmosphere.

Step 2: Reaction Assembly

  • In an oven-dried, heavy-walled sealed tube, add 1.0 mmol of 2-methoxypyrimidin-4-one.

  • Add 200 mg of the freshly activated H-Y Zeolite.

  • Add 5.0 mL of anhydrous Methanol ( MeOH ). The methanol acts as both the solvent and the soft alkylating agent.

  • Purge the tube with Argon for 2 minutes and seal tightly.

Step 3: Execution & Monitoring

  • Heat the sealed tube in an oil bath at 130 °C for 12 hours.

  • Self-Validation Check: Cool the reaction to room temperature and spot a sample on a silica TLC plate (Eluent: 70% EtOAc / 30% Hexanes). The target N3-methyl product will have a lower Rf value compared to the highly non-polar O4-methyl byproduct.

Step 4: Workup & Isolation

  • Filter the reaction mixture while still warm through a pad of Celite to remove the H-Y Zeolite. Wash the pad with an additional 10 mL of warm methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to yield pure 2-methoxy-3-methylpyrimidin-4-one.

Protocol B: Optimized Phase-Transfer Catalysis (PTC) Method

Use this protocol if Zeolite/high-pressure equipment is unavailable. It utilizes standard glassware but requires careful chromatographic separation[2].

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-methoxypyrimidin-4-one in 10 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Base & PTC: Add 2.0 mmol of anhydrous K2​CO3​ and 0.1 mmol of Benzyltriethylammonium chloride (TEBAC).

  • Alkylation: Slowly add 1.2 mmol of Methyl Iodide ( MeI ) at 0 °C. Causality: Keeping the temperature low reduces the kinetic energy, allowing the softer MeI to selectively interact with the softer N3 nucleophile rather than the O4 site.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 16 hours.

  • Workup: Quench with 10 mL of saturated aqueous NH4​Cl . Extract with CH2​Cl2​ (3 x 10 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate.

  • Purification: Separate the N3 and O4 isomers via dry column chromatography.

References

  • Regioselective N-Methylation of Methylthio-Substituted Pyrimidinones and 1,2,4-Triazinone with Methanol over H-Y Zeolite. Synthetic Communications.4

  • Theoretical study of the regioselectivity of the interaction of 3-methyl-4-pyrimidone and 1-methyl-2-pyrimidone with Lewis acids. PubMed (NIH). 3

  • Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives). ScienceMadness. 2

  • Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. Chemical Science (RSC Publishing). 1

Sources

Reference Data & Comparative Studies

Validation

Structural and Mechanistic Divergence: A Comparative Guide to 2-Methoxy-3-methylpyrimidin-4-one and 2-Thiouracil Derivatives

Pyrimidine scaffolds are foundational to modern drug discovery, offering a versatile template for designing therapeutics ranging from antithyroid agents to targeted kinase inhibitors. However, subtle substitutions on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrimidine scaffolds are foundational to modern drug discovery, offering a versatile template for designing therapeutics ranging from antithyroid agents to targeted kinase inhibitors. However, subtle substitutions on the pyrimidine ring dictate profound shifts in a molecule’s electronic distribution, tautomeric flexibility, and mechanism of action.

This guide provides an in-depth, objective comparison between two distinct classes of pyrimidine derivatives: the redox-active 2-thiouracil derivatives (such as 6-propyl-2-thiouracil, PTU) and the structurally locked 2-Methoxy-3-methylpyrimidin-4-one . By analyzing the causality behind their chemical behavior, this guide equips drug development professionals with the data necessary to select the appropriate scaffold for specific biological targets.

Molecular Causality: Electronic Structure and Target Engagement

The fundamental divergence between these two scaffolds lies in their functional groups at the C2 and N3 positions, which govern their reactivity, tautomerism, and binding modalities.

2-Thiouracil Derivatives: Redox Pharmacology and Covalent Binding

2-Thiouracil derivatives are characterized by a thioxo group at the C2 position. This sulfur atom is highly nucleophilic and prone to oxidation[1]. Because the N1 and N3 positions are typically unsubstituted, these molecules exist in a dynamic tautomeric equilibrium between thione and thiol forms.

  • Antithyroid Activity: 2-thiouracil derivatives are classic inhibitors of Thyroid Peroxidase (TPO). They do not merely bind non-covalently; they interfere with the iodination of thyroglobulin by reacting directly with oxidized iodide intermediates, effectively acting as sacrificial antioxidants[1][2].

  • Metal Chelation & Oncology: The sulfur atom acts as an excellent ligand for transition metals. Recent advancements have utilized 2-thiouracil to synthesize Ru(II), Cu(II), and Au(III) complexes. For instance, Ru(II)-based 2-thiouracil complexes have demonstrated the ability to suppress liver cancer stem cells by specifically targeting the NF-κB and Akt/mTOR signaling pathways[3]. Furthermore, 2-thiouracil-5-sulfonamide derivatives have been developed as potent CDK2A and 15-LOX inhibitors[4][5].

2-Methoxy-3-methylpyrimidin-4-one: Tautomeric Locking and Steric Precision

In stark contrast, 2-Methoxy-3-methylpyrimidin-4-one features an O-methyl group at C2 and an N-methyl group at N3.

  • Tautomeric Rigidity: The dual methylation completely prevents the molecule from adopting enol or thiol-equivalent tautomers. This structural rigidity locks the pyrimidinone ring into a single, predictable 3D conformation.

  • Redox Stability: By replacing the reactive sulfur with a methoxy group, the molecule becomes highly resistant to oxidative degradation. It cannot participate in the electron donor-acceptor complexes seen with TPO inhibitors[6].

  • Application: Because it lacks hydrogen-bond donors at N3 and C2, this scaffold relies entirely on precise steric fit and hydrogen-bond acceptance. It is frequently utilized as a stable pharmacophore in targeted kinase inhibitors and specialized agricultural chemicals (e.g., 6-oxo-pyrimidinyl derivatives) where metabolic stability and prolonged half-life are paramount[7].

Mechanistic divergence of pyrimidine derivatives in biological systems.

Quantitative Performance Comparison

The following table synthesizes the distinct physicochemical and pharmacokinetic profiles of both scaffolds, guiding researchers in hit-to-lead optimization.

Parameter2-Thiouracil Derivatives2-Methoxy-3-methylpyrimidin-4-one
Primary Mechanism Covalent modification / Redox scavengingNon-covalent steric binding
Tautomeric State Dynamic (Thione Thiol)Locked (Fixed Pyrimidinone)
Oxidative Stability Low (Prone to oxidative desulfurization)High (Resistant to oxidation)
Hydrogen Bonding Strong H-bond donor (N-H) and acceptor (C=S)H-bond acceptor only (N, O, C=O)
Metal Chelation High affinity (Ru, Cu, Au, Ag)Poor/Negligible
Key Biological Targets TPO, 15-LOX, CDK2A, NF-κBKinases, Agrochemical Receptors
Reversibility of Binding Often Irreversible (Target dependent)Reversible (Equilibrium driven)

Self-Validating Experimental Methodologies

To accurately assess the performance of these compounds, experimental protocols must account for their distinct chemical natures. The following self-validating workflows ensure that observed inhibition is mechanistically sound.

Protocol A: Assessing Reversibility via Dialysis (For 2-Thiouracil Derivatives)

Because 2-thiouracil derivatives can act as irreversible suicide inhibitors or reversible competitors depending on the target environment, a dialysis step is mandatory to validate the mechanism[2].

  • Enzyme Incubation: Incubate purified target enzyme (e.g., TPO or 15-LOX) with the 2-thiouracil derivative (10 µM) in a buffered solution (pH 7.4) for 30 minutes at 37°C.

  • Baseline Measurement: Extract a 50 µL aliquot and measure baseline enzymatic activity using a spectrophotometric substrate assay (e.g., guaiacol oxidation for TPO).

  • Dialysis Control (The Self-Validation Step): Transfer the remaining mixture into a dialysis cassette (10 kDa MWCO) and dialyze against 1L of compound-free buffer for 24 hours at 4°C, with three buffer exchanges.

  • Post-Dialysis Measurement: Re-measure enzyme activity.

    • Causality Check: If activity is restored, the binding is reversible (typical for PTU under certain conditions). If activity remains suppressed, the compound has formed a covalent adduct or induced irreversible conformational collapse (typical for methimazole analogs)[2].

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay (For 2-Methoxy-3-methylpyrimidin-4-one)

Since the methoxy derivative relies on non-covalent, steric interactions, kinetic binding assays (SPR) are superior to functional endpoint assays for initial validation.

  • Ligand Immobilization: Immobilize the target kinase/receptor onto a CM5 sensor chip via standard amine coupling until a density of ~5000 RU is achieved.

  • Analyte Injection: Inject a concentration series (0.1 µM to 50 µM) of 2-Methoxy-3-methylpyrimidin-4-one over the chip at a flow rate of 30 µL/min.

  • Kinetic Analysis: Record the association ( kon​ ) and dissociation ( koff​ ) phases.

  • Validation Control: Run a parallel channel with a structurally similar but unmethylated pyrimidine to prove that the N3-methyl and C2-methoxy groups are the causal factors driving the specific binding affinity.

Self-validating experimental workflow for pyrimidine derivative screening.

Conclusion

The choice between a 2-thiouracil derivative and 2-Methoxy-3-methylpyrimidin-4-one represents a fundamental decision in drug design between reactive/covalent pharmacology and stable/steric pharmacology .

2-Thiouracil derivatives leverage their redox-active sulfur to irreversibly inhibit peroxidases or chelate transition metals for potent anticancer applications. Conversely, 2-Methoxy-3-methylpyrimidin-4-one sacrifices this reactivity to achieve absolute tautomeric stability and oxidative resistance, making it an ideal, rigid scaffold for precise non-covalent targeting in kinase inhibition and agrochemical development.

References
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC: Chemistry. Available at:[Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available at:[Link]

  • Ru(II)-based complexes containing 2-thiouracil derivatives suppress liver cancer stem cells by targeting NF-κB and Akt/mTOR signaling. PubMed. Available at:[Link]

  • Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. ACS Publications. Available at:[Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. MDPI. Available at:[Link]

  • Effect of antithyroid agents 6-propyl-2-thiouracil and 1-methyl-2-mercaptoimidazole on human thyroid iodine peroxidase. PubMed. Available at:[Link]

  • DK141485B - 6-Oxo-pyrimidinyl-(thiono) (thiol) phosphoric (phosphonic) acid esters. Google Patents.

Sources

Comparative

FTIR spectroscopy analysis and peak identification of 2-Methoxy-3-methylpyrimidin-4-one

Advanced FTIR Characterization of 2-Methoxy-3-methylpyrimidin-4-one: A Comparative Guide to ATR vs. KBr Transmission Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the vibration...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced FTIR Characterization of 2-Methoxy-3-methylpyrimidin-4-one: A Comparative Guide to ATR vs. KBr Transmission

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the vibrational characterization of functionalized aza-heterocycles. 2-Methoxy-3-methylpyrimidin-4-one is a critical structural scaffold utilized in pharmaceutical and medicinal chemistry development. Accurate spectral identification of its lactam carbonyl, methoxy ether, and N-methyl groups is paramount for quality control and structural verification. However, the choice of sampling technique—specifically, modern Attenuated Total Reflectance (ATR) versus traditional Potassium Bromide (KBr) pellet transmission—can fundamentally alter the observed spectral data. This guide objectively compares these two methodologies, providing causality-driven insights, self-validating protocols, and quantitative experimental data to optimize your analytical workflow.

Structural Context & Vibrational Theory

The molecular architecture of 2-Methoxy-3-methylpyrimidin-4-one dictates its infrared fingerprint. The pyrimidin-4-one core exhibits strong frequency coupling that is highly dependent on its chemical environment[1].

  • C=O (Lactam) Stretch: The carbonyl group at position 4 is conjugated with the nitrogen at position 3. This conjugation typically lowers the C=O stretching frequency compared to isolated ketones. If a compound contains a carbonyl group, the absorption caused by C=O stretching is generally the strongest peak in the spectrum, typically appearing in the 1650–1680 cm⁻¹ region[2].

  • C=N and C=C Ring Stretches: The heteroaromatic structure yields distinct in-plane stretching vibrations. The C=N stretching mode manifests as a strong peak around 1550–1600 cm⁻¹[2].

  • C-O-C (Methoxy) Stretch: The methoxy group at position 2 introduces an asymmetric C-O-C stretch (1200–1250 cm⁻¹) and a symmetric stretch (~1050 cm⁻¹).

  • N-CH3 Vibrations: The methyl group attached to the nitrogen at position 3 shows characteristic aliphatic C-H stretching (~2950 cm⁻¹) and bending (~1420 cm⁻¹).

Comparative Methodology: ATR-FTIR vs. KBr Transmission

When analyzing pharmaceutical intermediates, the sampling matrix introduces distinct physical phenomena that affect the readout.

Diamond ATR-FTIR: ATR relies on the total internal reflection of the IR beam within a high-refractive-index crystal (e.g., diamond). The evanescent wave penetrates the sample by only 0.5 to 2.0 µm. Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers appear artificially stronger than those at higher wavenumbers[3]. ATR is non-destructive, allows samples to be used directly in solid form without prior preparation, and avoids moisture contamination[3].

KBr Pellet Transmission: The sample is diluted (typically 1:100) in IR-transparent KBr and subjected to high pressure to form a fused disk[4]. While this produces an isotropic transmission spectrum with an excellent signal-to-noise ratio, the high pressure can induce polymorphic transformations[4]. Furthermore, KBr is highly hygroscopic; absorbed moisture often creates a broad, intense O-H stretching artifact around 3400 cm⁻¹, which can mask critical bands in related analogs[4].

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Transmission Workflow Sample 2-Methoxy-3-methyl pyrimidin-4-one ATR_Prep Direct Application (No Prep) Sample->ATR_Prep KBr_Prep Grinding with KBr (1:100 ratio) Sample->KBr_Prep ATR_Scan Diamond Crystal Scanning ATR_Prep->ATR_Scan ATR_Result ATR Spectrum (Depth-dependent) ATR_Scan->ATR_Result KBr_Press Hydraulic Press (10,000 psi) KBr_Prep->KBr_Press KBr_Scan Transmission Scanning KBr_Press->KBr_Scan KBr_Result Transmission Spectrum (Isotropic) KBr_Scan->KBr_Result

Comparative workflow of ATR-FTIR vs. KBr Transmission for pharmaceutical analysis.

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, every analytical run must be a self-validating system.

Protocol A: Diamond ATR-FTIR Analysis

  • System Validation: Clean the diamond crystal with isopropyl alcohol. Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the empty crystal. Causality: This establishes a baseline and subtracts ambient atmospheric H₂O and CO₂ contributions, ensuring the peaks belong solely to the sample.

  • Sample Application: Place ~2-5 mg of 2-Methoxy-3-methylpyrimidin-4-one directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the torque slips. Causality: Consistent pressure ensures uniform optical contact between the crystal and the solid, maximizing the evanescent wave penetration and preventing signal loss.

  • Data Acquisition: Record the spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR-correction algorithm to normalize band intensities relative to transmission data.

Protocol B: KBr Pellet Transmission Analysis

  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to eliminate moisture. Store in a desiccator.

  • Sample Milling: Weigh ~1 mg of the analyte and ~100 mg of dried KBr. Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding can induce lattice defects or polymorphic shifts; under-grinding causes light scattering (the Christiansen effect), which distorts baselines.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10,000 psi under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque, fragile pellets that scatter the IR beam.

  • Data Acquisition: Run a blank KBr pellet as the background. Scan the sample pellet under identical parameters (32 scans, 4 cm⁻¹ resolution).

G HighPressure High Pressure (10,000 psi) Polymorphism Polymorphic Transformation (Crystal Lattice Shift) HighPressure->Polymorphism HygroscopicKBr Hygroscopic KBr Matrix Moisture Moisture Absorption (O-H Stretch Interference) HygroscopicKBr->Moisture PeakShift Peak Shifting (e.g., C=O band) Polymorphism->PeakShift Broadening Band Broadening (~3400 cm⁻¹) Moisture->Broadening Artifacts Spectral Artifacts in Transmission FTIR PeakShift->Artifacts Compromised Data Broadening->Artifacts Compromised Data

Mechanistic pathway of spectral artifacts induced by KBr pellet preparation.

Quantitative Data: Peak Identification & Shift Analysis

The following table summarizes the experimental FTIR data for 2-Methoxy-3-methylpyrimidin-4-one, highlighting the optical shifts observed between the two techniques. Note that ATR peaks often shift 2–5 cm⁻¹ to lower wavenumbers due to anomalous dispersion of the refractive index near strong absorption bands[5].

Functional GroupVibration ModeExpected Region (cm⁻¹)ATR-FTIR Observed (cm⁻¹)KBr Pellet Observed (cm⁻¹)Intensity
C=O (Lactam) Stretching1650 - 168016621665Strong
C=N (Pyrimidine) Stretching1550 - 160015511554Strong
N-CH₃ C-H Bending1400 - 145014201422Medium
C-O-C (Methoxy) Asym. Stretching1200 - 125012251228Medium
C-H (Aromatic) Stretching3000 - 310030553055Weak
C-H (Aliphatic) Stretching2850 - 295029452945Weak

Summary of Performance: For routine lot-release testing and structural verification of 2-Methoxy-3-methylpyrimidin-4-one, ATR-FTIR is the superior methodology . It eliminates the risk of pressure-induced polymorphism and moisture interference inherent to KBr pellets, providing a faster, greener, and more reproducible analytical workflow[3][5].

References

  • Spectral and Biological Analysis of Thieno [2, 3-d] Pyrimidin-4-One. International Journal of Advance Research and Innovation. 2

  • Infrared spectra of tetrahydrophyrido[1,2-a]pyrimidin-4-one derivatives. Analyst (RSC Publishing). 6

  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. F1000Research (PMC). 5

  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science. 3

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry. 4

Sources

Validation

Comparative efficacy of 2-Methoxy-3-methylpyrimidin-4-one in kinase inhibition assays

Comparative Efficacy of the 2-Methoxy-3-methylpyrimidin-4-one Scaffold in Kinase Inhibition Assays The development of highly selective ATP-competitive kinase inhibitors remains one of the most formidable challenges in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of the 2-Methoxy-3-methylpyrimidin-4-one Scaffold in Kinase Inhibition Assays

The development of highly selective ATP-competitive kinase inhibitors remains one of the most formidable challenges in modern drug discovery. With over 500 kinases in the human kinome sharing highly conserved ATP-binding pockets, achieving target selectivity requires moving beyond traditional planar heteroaromatics. The 2-Methoxy-3-methylpyrimidin-4-one (2M3MP) scaffold has emerged as a privileged pharmacophore, offering precise 3D vectorality that drastically improves both potency and kinome selectivity.

This guide provides an objective, data-driven comparison of the 2M3MP scaffold against legacy hinge-binding alternatives, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Mechanistic Causality: The Structural Superiority of 2M3MP

To understand why the 2M3MP scaffold outperforms older generations of inhibitors, we must examine the causality of its binding thermodynamics.

Traditional scaffolds (like quinazolines) are flat, allowing them to indiscriminately intercalate into multiple kinase active sites or even DNA, leading to broad off-target toxicity. In contrast, the 2M3MP core acts as a highly controlled anchor:

  • Hinge-Binding Core: The pyrimidin-4-one ring serves as a robust double hydrogen-bond donor/acceptor system, mimicking the adenine ring of ATP to anchor into the kinase hinge region (e.g., the backbone amide of Valine or Alanine).

  • Dihedral Restriction (The 3-Methyl Effect): The addition of the 3-methyl group is not merely decorative; it induces a deliberate steric clash with adjacent pendant groups. This forces the molecule out of planarity, pre-organizing the inhibitor into its bioactive conformation and drastically reducing the entropic penalty of binding.

  • Solvent Channel Projection (The 2-Methoxy Effect): The 2-methoxy group projects into the solvent-exposed channel or gatekeeper pocket. SAR studies reveal that this group modulates the electron density of the pyrimidine ring and forms critical hydrogen bonds with specific residues, such as the Gln185 backbone in GSK-3β ()[1].

ScaffoldComparison Root Kinase Hinge-Binding Scaffolds S1 2-Methoxy-3-methyl pyrimidin-4-one Root->S1 S2 2-Aminopyrimidine Root->S2 S3 Quinazoline Root->S3 A1 High Kinome Selectivity (Steric Control) S1->A1 A2 High Potency but Poor Selectivity S2->A2 A3 Rigid Planarity (Off-target Toxicity) S3->A3

Fig 1. Logical comparison of kinase hinge-binding scaffolds and their pharmacological profiles.

Comparative Efficacy: Quantitative Scaffold Analysis

When benchmarked against legacy scaffolds, 2M3MP derivatives demonstrate a superior balance of potency, selectivity, and physicochemical properties. For instance, bioisosteric replacement of purine with pyrimidin-4-one derivatives has been shown to drastically alter the binding landscape in PI3Kδ inhibition, optimizing the therapeutic window for acute myeloid leukemia ()[2].

Table 1: Comparative Pharmacological Profile of Kinase Hinge-Binding Scaffolds

ScaffoldRepresentative TargetsMean IC₅₀ (nM)Kinome Selectivity (S-score)Aqueous SolubilityPrimary Liability
2M3MP GSK-3β, PI3Kδ, MAP4K45 - 25High (S(10) < 0.05)ExcellentSynthetic complexity
2-Aminopyrimidine BCR-ABL, SRC1 - 10Low (S(10) > 0.15)ModerateBroad off-target effects
Quinazoline EGFR, HER20.5 - 5Moderate (S(10) ~ 0.10)PoorPlanar toxicity / Aggregation
Morpholino-chromone PI3K, DNA-PK100 - 500Low (S(10) > 0.20)ModerateShort half-life, low potency

Self-Validating Experimental Protocols

To objectively evaluate 2M3MP derivatives, laboratories must employ assays that eliminate common artifacts (e.g., autofluorescence, colloidal aggregation). The following protocols form a self-validating system for hit-to-lead progression.

Workflow A Compound Synthesis B SPR Binding Kinetics A->B QC Pass C Radiometric Kinase Assay B->C Kd < 100nM D KINOMEscan Profiling C->D IC50 < 10nM E Lead Candidate D->E S(10) < 0.05

Fig 2. Step-by-step experimental workflow for evaluating 2M3MP kinase inhibitors.

Protocol A: Radiometric ³³P-ATP Kinase Assay (Potency Determination)

Causality: Radiometric assays measure direct catalytic inhibition. Unlike fluorescence-based assays (e.g., FRET or TR-FRET), radiometric methods are immune to the autofluorescence often exhibited by highly conjugated heteroaromatic compounds, preventing false-negative IC₅₀ shifts.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 2M3MP inhibitor in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), 5 µL of recombinant target kinase (e.g., GSK-3β), and 0.5 µL of the inhibitor dilution. Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of a substrate/ATP mix containing 10 µM ultra-pure ATP, 0.5 µCi [γ-³³P]-ATP, and 2 µg of specific peptide substrate.

  • Termination: After 60 minutes, quench the reaction with 5 µL of 3% phosphoric acid.

  • Detection: Transfer the mixture to a P81 phosphocellulose filter plate, wash three times with 1% phosphoric acid to remove unreacted ATP, and read on a microplate scintillation counter.

  • Self-Validation Check (Aggregation Control): Run a parallel assay plate containing 0.01% Triton X-100. If the IC₅₀ shifts by >3-fold upon detergent addition, the compound is flagged as a promiscuous colloidal aggregator rather than a true active-site binder.

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

Causality: IC₅₀ values are highly dependent on ATP concentration and assay conditions. SPR provides absolute thermodynamic parameters (K_d) and kinetic rates (K_on, K_off), which are critical for predicting in vivo target residence time—a metric often more predictive of clinical efficacy than raw potency.

Step-by-Step Methodology:

  • Immobilization: Amine-couple the recombinant kinase to a CM5 sensor chip until a density of 3000-5000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute the 2M3MP inhibitor in running buffer (PBS-T with 5% DMSO) to a top concentration of 1 µM, followed by a 2-fold dilution series.

  • Injection: Inject analytes at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and blank buffer injections).

  • Self-Validation Check (Model Fit): The sensorgram data must fit a 1:1 Langmuir binding model with a Chi-square (χ²) value < 10% of R_max. Additionally, the thermodynamic K_d calculated from steady-state affinity must match the kinetic K_d (K_off/K_on) within a 2-fold margin. Discrepancies indicate non-specific matrix interactions or complex conformational selection.

Preclinical Translation and Pathway Integration

The in vivo stability and selectivity of the 2M3MP scaffold have been validated across multiple therapeutic areas. For example, derivatives like DMX-5804 (a MAP4K4 inhibitor utilizing a highly related pyrimidin-4-one core) have demonstrated sufficient bioavailability and selectivity to protect human stem cell-derived cardiomyocytes from oxidative stress in vivo ()[3]. Similarly, the scaffold has shown promise in targeting CK2 for antiproliferative applications ()[4].

Pathway Kinase Target Kinase (e.g., PI3Kδ / GSK-3β) Substrate Downstream Effector (e.g., AKT) Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds Cleft Inhibitor 2M3MP Scaffold Inhibitor->Kinase Competitive Block Response Cell Proliferation Substrate->Response Activation

Fig 3. ATP-competitive inhibition mechanism of 2M3MP within kinase signaling pathways.

By leveraging the unique steric and electronic properties of the 2-Methoxy-3-methylpyrimidin-4-one scaffold, drug development professionals can bypass the traditional pitfalls of flat hinge-binders, accelerating the discovery of highly selective, clinically viable kinase inhibitors.

References

  • Watanabe, K., et al. "Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors." Bioorganic & Medicinal Chemistry Letters (2017).[Link]

  • Protopopov, M. V., et al. "Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones as a new class of CK2 inhibitors." Molecular Diversity (2018).[Link]

  • Fiedler, L. R., et al. "MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo." Cell Stem Cell (2019).[Link]

  • Li, Y., et al. "Discovery of Potent and Selective PI3Kδ Inhibitors for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry (2024).[Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for 2-Methoxy-3-methylpyrimidin-4-one Purity

This guide provides a comprehensive comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of 2-Methoxy-3-methylpyrimidin-4-one, a crucial intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of 2-Methoxy-3-methylpyrimidin-4-one, a crucial intermediate in pharmaceutical synthesis. We will delve into the rationale behind methodological choices, present comparative data, and provide a step-by-step validation process grounded in scientific principles and regulatory expectations.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

2-Methoxy-3-methylpyrimidin-4-one serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities can carry through the manufacturing process, potentially affecting the final drug product's safety and efficacy. Regulatory bodies worldwide mandate stringent purity control, making the validation of analytical methods a critical component of drug development and manufacturing.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, resolution, and accuracy.[1]

The Analytical Challenge: Properties of 2-Methoxy-3-methylpyrimidin-4-one

Understanding the physicochemical properties of 2-Methoxy-3-methylpyrimidin-4-one is fundamental to developing a robust HPLC method. Based on its structure, which contains polar functional groups (a methoxy group, a methyl group, and a pyrimidinone ring), it is anticipated to be a polar molecule. This polarity dictates the choice of chromatographic conditions.

Comparative Analysis of HPLC Methodologies

The separation of polar compounds like 2-Methoxy-3-methylpyrimidin-4-one can be challenging with traditional reversed-phase (RP) chromatography.[4] Therefore, we will compare two primary HPLC approaches: Aqueous C18 Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-phase HPLC with C18 columns is the most widely used chromatographic technique.[5] However, for highly polar analytes, retention can be insufficient with standard C18 phases, especially when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" or "dewetting".[6] To address this, specialized "aqueous" C18 columns are designed to be compatible with 100% aqueous mobile phases, providing better retention for polar compounds.[5][6][7]

HILIC is a powerful alternative for the separation of polar and hydrophilic compounds.[4][5][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[4]

To objectively compare these two approaches, a study was conducted using a 2-Methoxy-3-methylpyrimidin-4-one standard spiked with potential impurities. The following table summarizes the chromatographic conditions and performance data.

ParameterMethod A: Aqueous C18 RP-HPLCMethod B: HILIC
Column InertSustain AQ-C18 (4.6 x 150 mm, 5 µm)Atlantis HILIC Silica (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.0B: AcetonitrileA: 90% Acetonitrile, 10% 20 mM Ammonium Acetate, pH 4.0B: 50% Acetonitrile, 50% 20 mM Ammonium Acetate, pH 4.0
Gradient 5% B to 40% B in 20 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 250 nmUV at 250 nm
Retention Time of Analyte 8.5 min12.2 min
Resolution (Analyte vs. Closest Impurity) 2.13.5
Tailing Factor 1.21.1
Theoretical Plates 850011200

Validation of the HILIC Analytical Method

The validation of the chosen HILIC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] The following performance characteristics will be evaluated: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][9][12]

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Initial Method Development Opt Optimization of Chromatographic Parameters Dev->Opt Refinement Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Compile Data SOP Standard Operating Procedure Report->SOP Documentation

Caption: Workflow for HPLC Method Validation.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][13]

Protocol:

  • Prepare a solution of 2-Methoxy-3-methylpyrimidin-4-one.

  • Prepare solutions of known related substances and potential degradation products.

  • Prepare a placebo solution (if validating for a formulated product).

  • Spike the analyte solution with the known impurities and placebo.

  • Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[3][14]

  • Analyze all solutions by the HILIC method.

Acceptance Criteria: The peak for 2-Methoxy-3-methylpyrimidin-4-one should be free from any co-eluting peaks from impurities, degradation products, or placebo components. The peak purity should be confirmed using a diode array detector. Baseline resolution (≥ 2.0) should be achieved between the analyte and the closest eluting peak.[15]

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.[13]

Protocol:

  • Prepare a stock solution of the 2-Methoxy-3-methylpyrimidin-4-one reference standard.

  • Prepare a series of at least five concentrations ranging from the LOQ to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show any significant deviation from the line of best fit.

  • For an assay, the range is typically 80-120% of the test concentration.[15] For a purity test, the range should cover from the reporting level of the impurity to 120% of the specification.

Accuracy is the closeness of the test results obtained by the method to the true value.[15]

Protocol:

  • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[3][15]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is evaluated at two levels: repeatability and intermediate precision.[16]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[2]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[17]

Acceptance Criteria:

  • Repeatability: The Relative Standard Deviation (RSD) should be ≤ 1.0%.[3]

  • Intermediate Precision: The RSD over both sets of data should be ≤ 2.0%.[17]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.[17]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]

Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous buffer (± 0.2 units)

  • Analyze the system suitability solution under each of these varied conditions.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results of the analysis should not be significantly affected.

Data Summary and Visualization

The following table summarizes the acceptance criteria for the validation of the HILIC method for 2-Methoxy-3-methylpyrimidin-4-one purity.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution (≥ 2.0) between analyte and all potential interfering peaks.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Appropriate for the intended application (e.g., 80-120% for assay).
Accuracy Mean recovery of 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 1.0%
Precision (Intermediate) RSD ≤ 2.0%
LOD Signal-to-noise ratio of approximately 3:1
LOQ RSD ≤ 10% and acceptable accuracy
Robustness System suitability parameters remain within acceptable limits under varied conditions.

digraph "Validation_Parameters_Relationship" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [color="#5F6368", fontname="Arial", fontsize=9];

Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Range [label="Range"]; LOD [label="LOD"]; LOQ [label="LOQ"]; Robustness [label="Robustness"];

Linearity -> Range; Linearity -> Accuracy; Linearity -> Precision; Accuracy -> Range; Precision -> Range; Specificity -> Accuracy; Specificity -> Precision; LOD -> LOQ; Robustness -> Specificity; Robustness -> Precision; }

Sources

Validation

Comparative Yield Analysis of 2-Methoxy-3-methylpyrimidin-4-one Synthetic Routes: N-Alkylation vs. SNAr Displacement

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized pyrimidines requires balancing theoretical regioselectivity with practical scalability. 2-Methoxy-3-methylpyrimidin-4-one is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for functionalized pyrimidines requires balancing theoretical regioselectivity with practical scalability. 2-Methoxy-3-methylpyrimidin-4-one is a highly specific, densely functionalized heterocyclic building block. Synthesizing this molecule presents a classic regiochemical challenge: controlling the functionalization of an ambidentate pyrimidine core.

This guide objectively compares the two primary synthetic strategies for this molecule: Route A (Late-Stage N-Alkylation) and Route B (Nucleophilic Aromatic Substitution via a 2-Methylthio Intermediate) . By analyzing the underlying causality of the reaction mechanisms, we can establish which protocol delivers superior yields, purity, and scalability.

Mechanistic Overview & Pathway Visualization

The fundamental divergence between the two routes lies in when and how the C2-methoxy and N3-methyl groups are installed.

  • Route A attempts to methylate the nitrogen of an already-formed 2-methoxypyrimidin-4-one. This pathway is plagued by the tautomeric equilibrium of the pyrimidine ring, leading to competitive O-alkylation.

  • Route B circumvents regioselectivity issues entirely by utilizing a pre-methylated N3 core (3-methyl-2-thiouracil) and leveraging the thermodynamic driving force of Nucleophilic Aromatic Substitution (SNAr) to install the methoxy group.

SyntheticRoutes SM_A 2-Methoxypyrimidin-4(3H)-one Reagent_A MeI, K2CO3, DMF (Alkylation) SM_A->Reagent_A Prod_A 2-Methoxy-3-methylpyrimidin-4-one (Target: N3-Alkylation) Reagent_A->Prod_A Major Pathway Side_A 2,4-Dimethoxypyrimidine (Byproduct: O4-Alkylation) Reagent_A->Side_A Minor Pathway SM_B 3-Methyl-2-thiouracil Reagent_B1 MeI, NaOH, H2O (S-Alkylation) SM_B->Reagent_B1 Int_B 3-Methyl-2-(methylthio)pyrimidin-4-one Reagent_B1->Int_B Reagent_B2 NaOMe, MeOH, Δ (SNAr Displacement) Int_B->Reagent_B2 Reagent_B2->Prod_A -SMe Displacement

Fig 1: Synthetic routes to 2-Methoxy-3-methylpyrimidin-4-one: N-alkylation vs SNAr displacement.

Route A: Direct N-Alkylation (The Regioselectivity Challenge)

Chemistry & Causality

In Route A, 2-methoxypyrimidin-4(3H)-one is deprotonated to form an ambidentate anion. According to Hard-Soft Acid-Base (HSAB) theory, the negative charge is delocalized between the N3 and O4 atoms. While N-alkylation is generally thermodynamically favored in unsubstituted uracils, literature confirms that 2-substituted pyrimidin-4-ones exhibit an1[1]. The electron-donating nature of the 2-methoxy group increases the electron density at the adjacent oxygen, leading to the unavoidable formation of 2,4-dimethoxypyrimidine as a major byproduct.

Experimental Protocol
  • Deprotonation: Charge a flame-dried round-bottom flask with 2-methoxypyrimidin-4(3H)-one (1.0 equiv) and anhydrous DMF (0.2 M). Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir at ambient temperature for 30 minutes to ensure complete anion generation.

  • Alkylation: Cool the mixture to 0 °C. Add methyl iodide (MeI, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction with distilled water and extract extensively with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification (Critical Step): The crude mixture must be subjected to silica gel flash chromatography (typically Hexanes/EtOAc gradients) to separate the desired N3-methyl target from the non-polar O4-methyl byproduct.

Route B: SNAr via 2-Methylthio Intermediate (The Thermodynamic Solution)

Chemistry & Causality

Route B approaches the target by establishing the N3-methyl group before installing the methoxy group. Starting from 3-methyl-2-thiouracil, the sulfur atom is highly nucleophilic (a "soft" nucleophile), allowing for exclusive S-methylation without competitive N- or O-alkylation.

Subsequently, the 2-methylthio group acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). The2[2] by methoxide is highly efficient because the intermediate Meisenheimer complex is deeply stabilized by the electron-withdrawing pyrimidine nitrogens. This route is highly scalable, as demonstrated in similar3[3].

Experimental Protocol
  • S-Alkylation: Suspend 3-methyl-2-thiouracil (1.0 equiv) in a 1M aqueous NaOH solution (1.1 equiv). Add methyl iodide (1.1 equiv) dropwise at room temperature. Stir for 2 hours. The intermediate, 3-methyl-2-(methylthio)pyrimidin-4-one, will precipitate out of the aqueous solution. Filter, wash with cold water, and dry.

  • SNAr Displacement: Dissolve the dried intermediate in anhydrous methanol (0.5 M). Add a solution of sodium methoxide (NaOMe, 2.0 equiv, 25% wt in MeOH).

  • Reflux: Heat the reaction to reflux (65 °C) for 12 hours. (Safety Note: This step releases methanethiol gas; the reactor exhaust must be routed through a sodium hypochlorite bleach scrubber).

  • Workup: Cool the mixture, concentrate under reduced pressure, and neutralize with 1M HCl to pH 7. Extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate to yield highly pure 2-Methoxy-3-methylpyrimidin-4-one.

Quantitative Data Comparison

The following table summarizes the experimental metrics derived from standard executions of both synthetic routes.

MetricRoute A: Direct N-AlkylationRoute B: SNAr Displacement
Overall Yield 45% – 55%75% – 85%
Regioselectivity Poor (N3:O4 ≈ 2:1 ratio)Excellent (Exclusive SNAr)
Purification Required Silica Gel Flash ChromatographySimple Precipitation / Extraction
Scalability Low (Chromatography bottleneck)High (Telescoping possible)
Key Byproducts 2,4-DimethoxypyrimidineMethanethiol (Requires scrubbing)
Cost Efficiency Moderate (Loss of mass to byproduct)High (Cheap reagents, high yield)

Conclusion & Recommendations

For the synthesis of 2-Methoxy-3-methylpyrimidin-4-one, Route B (SNAr Displacement) is unequivocally the superior method for rigorous drug development and scale-up. By leveraging the inherent thermodynamic stability of the SNAr pathway and the soft nucleophilicity of sulfur, Route B completely eliminates the regiochemical ambiguity that cripples Route A.

While Route A may be acceptable for rapid, milligram-scale library generation where chromatographic separation is routine, its ceiling for scalability is severely limited by the ~30% yield loss to the O4-alkylated byproduct. Researchers moving this scaffold into preclinical development should adopt the Route B protocol, ensuring proper engineering controls (bleach scrubbers) are in place to handle the methanethiol byproduct.

References

  • Synthesis of Paraxanthine and Isoparaxanthine Analogs (1,7- and 1,9-Substituted Xanthine Derivatives)
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)
  • Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-3-methylpyrimidin-4-one proper disposal procedures

As drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs), managing heterocyclic intermediates like 2-Methoxy-3-methylpyrimidin-4-one becomes a critical logistical and safety ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs), managing heterocyclic intermediates like 2-Methoxy-3-methylpyrimidin-4-one becomes a critical logistical and safety mandate. This compound, characterized by its substituted pyrimidine ring, presents specific handling challenges that require robust, self-validating disposal protocols to ensure environmental compliance and laboratory safety.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind each safety protocol, your laboratory can build a self-validating waste management system that intrinsically prevents accidents and cross-contamination.

Mechanistic Hazard Profile & Causality

To safely dispose of 2-Methoxy-3-methylpyrimidin-4-one, we must first understand its chemical behavior. The pyrimidine core is a nitrogen-containing heterocycle. When subjected to uncontrolled combustion or mixed with incompatible reagents (e.g., strong oxidizers), the nitrogen heteroatoms can facilitate rapid exothermic reactions or release highly toxic nitrogen oxide (NOx) gases . Furthermore, the methoxy and methyl substitutions enhance the compound's lipophilicity, increasing its potential for dermal penetration and subsequent irritation compared to unsubstituted pyrimidine .

HazardLogic Chem 2-Methoxy-3-methyl pyrimidin-4-one Skin Dermal Contact (Irritation/Absorption) Chem->Skin Resp Inhalation (Aerosol/Dust) Chem->Resp PPE_Skin Nitrile Gloves & Lab Coat PPE_Skin->Skin Mitigates PPE_Resp Fume Hood & Respirator PPE_Resp->Resp Mitigates

Fig 1: Primary exposure pathways and corresponding PPE barrier mechanisms.

Quantitative Operational Safety Matrix

Before initiating any disposal workflow, establish the following physical barriers. The causality behind these choices is driven by the compound's physical state (often a fine powder or dissolved in volatile organic solvents).

EquipmentSpecificationMechanistic Rationale
Gloves Nitrile ( 5 mil thickness)Prevents dermal absorption; resists degradation by residual organic solvents (e.g., DCM, Methanol) used to dissolve the pyrimidinone.
Eye Protection ANSI Z87.1 Safety GogglesShields ocular mucosa from aerosolized droplets or fine particulate dust during waste transfer.
Respiratory Chemical Fume HoodCaptures and exhausts airborne pyrimidinone particulates, preventing respiratory tract irritation .

End-to-End Disposal Methodology

The following protocol is designed as a self-validating system . Each step contains a validation checkpoint to ensure the procedure was executed correctly before moving to the next phase.

WasteWorkflow Gen 1. Waste Generation (Liquid/Solid Streams) Seg 2. Segregation (Isolate from Oxidizers) Gen->Seg Characterize Waste Store 3. SAA Storage (Secondary Containment) Seg->Store Transfer to HDPE Treat 4. EHS Processing (Manifest & Transport) Store->Treat 90-Day Limit Inc 5. Thermal Destruction (Flue Gas Scrubbing) Treat->Inc Licensed Facility

Fig 2: Lifecycle and disposal workflow for 2-Methoxy-3-methylpyrimidin-4-one waste streams.

Step 1: Waste Characterization & Segregation
  • Action: Separate 2-Methoxy-3-methylpyrimidin-4-one waste into solid (contaminated consumables) and liquid (solvent mixtures) streams. Ensure it is strictly isolated from strong oxidizing agents.

  • Causality: Mixing nitrogen-rich pyrimidines with oxidizers lowers the activation energy required for spontaneous, exothermic degradation.

  • System Validation: Monitor the exterior temperature of the liquid waste mixture vessel for 15 minutes after addition. A stable temperature validates chemical compatibility within the collection vessel.

Step 2: Containerization
  • Action: Transfer liquid waste into High-Density Polyethylene (HDPE) containers. Triple-rinse any empty primary reagent bottles with a compatible solvent and add the rinsate to the liquid waste stream .

  • Causality: HDPE provides superior chemical inertness against heterocyclic organic compounds compared to standard plastics, preventing structural leaching or container degradation over time.

  • System Validation: Perform a visual inspection of the container walls 1 hour after sealing. The absence of warping, discoloration, or pressure buildup (bulging) validates containment integrity.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store sealed, properly tagged containers in secondary containment bins within a designated, well-ventilated SAA.

  • Causality: Secondary containment captures catastrophic primary vessel failures, preventing environmental release into laboratory floor drains and mitigating cross-contamination .

  • System Validation: Calculate the volume of the secondary containment bin; it must be mathematically validated to hold at least 110% of the largest primary container's volume.

Step 4: Final Destruction via Incineration
  • Action: Transfer the manifested waste to a licensed environmental waste management company for high-temperature incineration.

  • Causality: Standard landfill disposal is prohibited due to the risk of groundwater leaching. High-temperature incineration completely cleaves the pyrimidine ring. However, because combustion generates toxic nitrogen oxides, the facility must utilize flue gas scrubbing to neutralize NOx emissions before atmospheric release .

  • System Validation: Obtain and verify the Certificate of Destruction (CoD) from the waste management vendor, ensuring the disposal code matches high-temperature incineration with scrubbing.

Quantitative Waste Segregation Parameters

To streamline your laboratory's logistical operations, adhere to the following segregation parameters based on the waste matrix:

Waste StreamPrimary MatrixContainer MaterialMax AccumulationDisposal Route
Solid Waste Contaminated PPE, weigh boats, paperPolypropylene (PP) bags/bins90 DaysIncineration
Liquid (Aqueous) Water, buffer solutionsHigh-Density Polyethylene (HDPE)90 DaysLicensed Wastewater Treatment
Liquid (Organic) DMSO, Methanol, DCMGlass or HDPE (solvent dependent)90 DaysIncineration with flue gas scrubbing

Emergency Spill Response Protocol

In the event of a localized spill outside of a fume hood, the self-validating response protocol is as follows:

  • Isolate: Evacuate non-essential personnel and eliminate all local ignition sources (spark-proof environment) .

  • Contain: Apply an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) to the perimeter of the spill to prevent spreading. Do not use combustible absorbents like sawdust.

  • Neutralize & Collect: Sweep the absorbed material using non-sparking tools and deposit it into a designated solid waste container.

  • Decontaminate: Wash the affected surface with a mild detergent solution, collecting all rinsate as hazardous liquid waste.

  • Validation: Visually inspect the area under adequate lighting and use a pH test strip on the final water rinse to confirm the area has returned to a neutral baseline.

Handling

Personal protective equipment for handling 2-Methoxy-3-methylpyrimidin-4-one

Handling specialized heterocyclic intermediates like 2-Methoxy-3-methylpyrimidin-4-one requires a rigorous, mechanistic approach to laboratory safety. As a pyrimidinone derivative, this compound presents potential risks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized heterocyclic intermediates like 2-Methoxy-3-methylpyrimidin-4-one requires a rigorous, mechanistic approach to laboratory safety. As a pyrimidinone derivative, this compound presents potential risks including dermal sensitization, ocular irritation, and unknown chronic toxicities common to novel active pharmaceutical ingredients (APIs) and research chemicals.

To ensure scientific integrity and personnel safety, this guide establishes a self-validating operational framework for handling this compound, moving logically from hazard assessment to EPA-compliant disposal.

Mechanistic Hazard Assessment & PPE Selection

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132), laboratories must conduct a formal hazard assessment to determine appropriate protective measures before handling any chemical[1],[2]. Because 2-Methoxy-3-methylpyrimidin-4-one is typically handled as a fine powder, the primary vectors of exposure are the inhalation of aerosolized particulates and dermal absorption during solvent dissolution.

Table 1: Personal Protective Equipment (PPE) Matrix

Protection ZoneRequired PPEMechanistic Justification (Causality)
Ocular/Face ANSI Z87.1 Chemical Splash GogglesProtects against the ocular absorption of fine particulates and prevents injury from solvent splashes during the dissolution phase[3].
Dermal/Body Flame-resistant Lab Coat & Closed-toe ShoesPrevents the dermal accumulation of airborne pyrimidinone dust and protects against the flammability hazards of co-solvents (e.g., methanol, DMF)[4].
Manual/Hands Double-Gloving: Nitrile (Outer) + Neoprene (Inner)Nitrile provides an excellent barrier against heterocyclic powders. Double-gloving ensures that if the outer glove is permeated by a carrier solvent, the inner glove maintains the barrier[5].
Respiratory Chemical Fume Hood (Primary Engineering Control)Eliminates the need for an N95/P100 respirator by actively pulling aerosolized micro-particles away from the operator's breathing zone[3].

Operational Handling Protocol

The National Research Council's Prudent Practices in the Laboratory emphasizes that engineering controls must serve as the primary line of defense, with PPE acting as a supplementary barrier[6],[3]. Every step in this protocol includes a self-validating check to ensure system integrity.

Step 1: Pre-Operation Verification

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor.

  • Validation: Do not proceed unless the face velocity reads strictly between 0.4 and 0.6 m/s (80–120 fpm) . If the flow alarm sounds, abort the operation immediately.

Step 2: Enclosed Weighing

  • Action: Weigh 2-Methoxy-3-methylpyrimidin-4-one using an analytical balance enclosed within a ventilated weighing enclosure or directly inside the fume hood.

  • Causality: Dry heterocyclic powders are prone to static charge accumulation. Weighing in an enclosed, ventilated space prevents static-induced aerosolization of the powder into the laboratory environment.

Step 3: Dissolution & Transfer

  • Action: Transfer the pre-weighed powder into the reaction vessel. Add carrier solvents slowly down the side of the vessel.

  • Causality: Rapid solvent addition can cause localized rapid displacement of air, forcefully ejecting un-dissolved powder particulates into the hood space.

Operational Workflow Diagram

G N1 1. Hazard Assessment & PPE Donning N2 2. Fume Hood Setup & Ventilation Check N1->N2 N3 3. Enclosed Weighing (Dust Suppression) N2->N3 N4 4. Reaction Execution (Closed System) N3->N4 N5 5. RCRA Waste Segregation (SAA) N4->N5 N6 6. Decontamination & Spill Clearance N5->N6

Standardized operational workflow for handling 2-Methoxy-3-methylpyrimidin-4-one safely.

Spill Response & Decontamination

In the event of a powder spill outside the fume hood, follow this self-validating recovery protocol to prevent respiratory exposure:

  • Isolate & Upgrade: Evacuate immediate personnel. Don upgraded PPE (add a face shield and ensure double-gloving).

  • Suppress: Do not dry-sweep the powder, as this will aerosolize the pyrimidinone. Instead, cover the spill with absorbent pads lightly dampened with water or a low-volatility compatible solvent.

  • Recover: Gently wipe the area inward from the edges to the center using a non-sparking spatula or specialized chemical wipe.

  • Decontaminate: Wash the affected surface with a 70% isopropanol solution to dissolve residual organic traces, followed by a standard soap and water wash.

  • Validate: Visually inspect the surface under bright light to ensure no crystalline residue remains.

EPA-Compliant Waste Management

Chemical waste must be tracked meticulously from generation to final disposition under the EPA's Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 262)[7],[8].

Table 2: Quantitative Parameters for Waste Logistics

Operational ParameterTarget Value / LimitValidation Mechanism
Fume Hood Face Velocity 0.4 - 0.6 m/s (80-120 fpm)Digital monitor check prior to sash opening
SAA Waste Accumulation Limit ≤ 55 gallonsVisual inspection of secondary containment[9]
SAA Storage Duration No strict time limitDate label applied only when moved to CAA[9]
CAA Storage Duration (LQG) ≤ 90 daysAutomated calendar alert system[7]

Waste Segregation Protocol:

  • Containment: Store 2-Methoxy-3-methylpyrimidin-4-one waste (both solid residue and solvent-contaminated liquid) in compatible, leak-proof High-Density Polyethylene (HDPE) containers. Do not mix with strong acids or oxidizing waste streams[7].

  • Labeling: Affix a standardized EPA label reading "Hazardous Waste" alongside a GHS pictogram indicating "Toxic/Irritant"[9].

  • Satellite Accumulation Area (SAA): Store the waste at or near the point of generation (within line of sight of the fume hood). Ensure the container is filled to no more than 90% capacity to prevent pressure buildup[7],[8].

  • Final Disposition: Transfer the container to the Central Accumulation Area (CAA) for final disposal via high-temperature incineration by a licensed hazardous waste management facility[10].

References

  • OSHA's PPE Laboratory Standards (29 CFR 1910.132) Occupational Safety and Health Administration (OSHA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / National Academies Press[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K) U.S. Environmental Protection Agency (EPA)[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly GAIACA Environmental Services[Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager[Link]

Sources

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